3-Nitro-2-(1-pyrrolidinyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXLVBZPIVHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377479 | |
| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-73-5 | |
| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-2-(1-pyrrolidinyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and a thorough characterization of the target molecule using modern analytical techniques. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently synthesize and validate this important chemical entity.
Introduction: Strategic Importance of Substituted Nitropyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group, particularly at the 3-position, significantly modulates the electronic properties of the pyridine ring, rendering it susceptible to nucleophilic attack. This electronic activation is a cornerstone of synthetic strategies aimed at introducing diverse functionalities onto the pyridine core. The title compound, this compound, is a valuable building block, combining the electronically activated nitropyridine system with a pyrrolidine moiety, a common feature in many bioactive molecules. Understanding its synthesis and unequivocally confirming its structure are therefore critical steps in leveraging its potential in drug discovery pipelines.
The Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is predicated on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is particularly effective for pyridines bearing electron-withdrawing groups, such as the nitro group in the 3-position, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.
The reaction proceeds via a two-step addition-elimination pathway. The nucleophile, in this case, pyrrolidine, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears a suitable leaving group (typically a halide). This initial addition step temporarily disrupts the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electronegative nitro group, which is crucial for the feasibility of the reaction. In the subsequent elimination step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: The SNAr mechanism for the synthesis of this compound.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for a successful and efficient synthesis.
-
Starting Materials: 2-Chloro-3-nitropyridine is the preferred electrophile due to the good leaving group ability of the chloride ion and the strong activating effect of the ortho-nitro group. Pyrrolidine is a potent secondary amine nucleophile that readily participates in the SNAr reaction.
-
Solvent: A polar protic solvent such as ethanol or a mixture of isopropanol and water is often employed to facilitate the dissolution of the reactants and to stabilize the charged intermediate.
-
Base: A non-nucleophilic organic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the pyrrolidine nucleophile, which would render it unreactive.
-
Temperature: The reaction is typically conducted at an elevated temperature (reflux) to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with in-process checks and a robust purification strategy to ensure the isolation of a high-purity product.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Materials and Reagents
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.2 M.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of pyrrolidine (1.2 eq) at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 2-chloro-3-nitropyridine spot indicates the completion of the reaction.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid. Proceed with detailed characterization.
Characterization: Unambiguous Structure Elucidation
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following data, while predicted based on the analysis of structurally similar compounds, provides a robust framework for the validation of the synthesized product.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.21 g/mol |
| Appearance | Yellow solid |
Spectroscopic Data
The 1H NMR spectrum is a powerful tool for elucidating the proton environment of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | dd | 1H | H-6 (Pyridine) |
| ~7.80 | dd | 1H | H-4 (Pyridine) |
| ~6.80 | dd | 1H | H-5 (Pyridine) |
| ~3.60 | t | 4H | -CH2-N-CH2- (Pyrrolidine, α to N) |
| ~2.00 | m | 4H | -CH2-CH2- (Pyrrolidine, β to N) |
The predicted chemical shifts are in CDCl3 and are relative to TMS (0 ppm). The coupling patterns (dd = doublet of doublets, t = triplet, m = multiplet) and integration values are also predicted.
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-2 (Pyridine) |
| ~148.0 | C-6 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~130.0 | C-3 (Pyridine) |
| ~118.0 | C-5 (Pyridine) |
| ~50.0 | -CH2-N-CH2- (Pyrrolidine, α to N) |
| ~25.0 | -CH2-CH2- (Pyrrolidine, β to N) |
The predicted chemical shifts are in CDCl3 and are relative to TMS (0 ppm).
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2970-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1520, ~1350 | Strong | Asymmetric and symmetric NO2 stretching |
| ~1250 | Medium | C-N stretching (aromatic amine) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Predicted Assignment |
| 193 | [M]+ (Molecular ion) |
| 163 | [M - NO]+ |
| 147 | [M - NO2]+ |
| 123 | [M - C4H8N]+ (Loss of pyrrolidine) |
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided step-by-step protocol, coupled with a comprehensive characterization framework, offers a robust system for the preparation and validation of this valuable chemical intermediate. The principles and techniques outlined herein are intended to empower researchers in their pursuit of novel therapeutic agents and other advanced materials.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Nitro-2-(1-pyrrolidinyl)pyridine and Its Analogs
Introduction: A Scaffold of Pharmaceutical Interest
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and modulates the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. When fused with other heterocyclic systems, such as the versatile pyrrolidine ring, it creates scaffolds with significant potential in drug discovery. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is present in over 20 FDA-approved drugs and is prized for its ability to introduce three-dimensionality and modulate basicity, crucial factors for effective target binding.
This guide provides a detailed examination of the chemical properties and reactivity of 3-Nitro-2-(1-pyrrolidinyl)pyridine . As specific experimental data for this exact compound is sparse in publicly accessible literature, we will draw heavily upon the detailed characterization of its close and highly representative analog, 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine , for which robust experimental data has been published. This approach allows us to provide field-proven insights and validated protocols relevant to researchers, scientists, and drug development professionals working with this important class of molecules.
The strategic placement of a nitro group at the 3-position and a pyrrolidinyl group at the 2-position of the pyridine ring creates a molecule with a unique and valuable reactivity profile. The electron-withdrawing nitro group significantly activates the pyridine ring for certain transformations, while the pyrrolidinyl moiety influences the molecule's steric and electronic properties. The subsequent reduction of the nitro group to an amine provides a critical building block, 2-(1-pyrrolidinyl)pyridin-3-amine , a versatile precursor for the synthesis of a wide array of more complex, biologically active compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in synthesis and drug development.
Physicochemical Data
The properties of these compounds are influenced by the interplay of the polar nitro group, the basic pyrrolidine nitrogen, and the aromatic pyridine core. The introduction of a trifluoromethyl group, as in our reference analog, is expected to increase the melting point and modify solubility due to its strong electron-withdrawing nature and increased molecular weight.
| Property | Value (for 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine) | Reference |
| Molecular Formula | C₁₀H₁₀F₃N₃O₂ | |
| Molecular Weight | 261.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 65–67 °C |
Note: The molecular formula and weight for the parent compound, this compound, are C₉H₁₁N₃O₂ and 193.20 g/mol , respectively.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data for 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine serves as an authoritative reference for this scaffold.
¹H NMR (300 MHz, CDCl₃):
-
δ 8.55 (s, 1H, C(6)-H): This singlet corresponds to the proton at the 6-position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring, influenced by the adjacent nitrogen and the nitro group.
-
δ 8.31 (s, 1H, C(4)-H): This singlet represents the proton at the 4-position.
-
δ 3.47 (br. s, 4H, N-CH₂): The broad singlet is assigned to the four protons of the two methylene groups of the pyrrolidine ring that are directly attached to the nitrogen atom. The broadness can be attributed to conformational exchange.
-
δ 2.04 (t, J = 6.6 Hz, 4H, C-CH₂-C): This triplet corresponds to the four protons of the two central methylene groups of the pyrrolidine ring.
¹³C NMR (75 MHz, CDCl₃):
-
δ 151.0, 148.6, 148.5, 132.5, 132.4, 130.1, 125.4, 121.7, 114.0, 113.5: These signals represent the carbons of the pyridine and trifluoromethyl groups, showing the complex electronic environment.
-
δ 49.8 (N-CH₂): Assigned to the carbons of the pyrrolidine ring attached to the nitrogen.
-
δ 25.3 (C-CH₂-C): Assigned to the central carbons of the pyrrolidine ring.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
[M+H]⁺ calculated for [C₁₀H₁₀F₃N₃O₂]⁺: 262.0797
-
[M+H]⁺ found: 262.0798
This exact mass measurement provides unambiguous confirmation of the elemental composition of the molecule.
Synthesis and Chemical Reactivity
The synthesis of this compound and its analogs relies on established, robust chemical transformations. Its reactivity is dominated by the electronic nature of the substituted pyridine ring.
Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The most direct and efficient route to this class of compounds is the nucleophilic aromatic substitution (SₙAr) reaction. The process involves the displacement of a leaving group, typically a halide, from the 2-position of a 3-nitropyridine precursor by pyrrolidine. The nitro group at the 3-position is crucial as it activates the 2-position for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
Experimental Protocol: Synthesis of 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
This protocol, validated for a close analog, serves as a reliable template for the synthesis of the title compound.
-
Reagent Preparation: Dissolve the starting material, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, in a suitable solvent such as ethanol.
-
Nucleophile Addition: To the stirred solution, add pyrrolidine. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, these reactions proceed to completion within a few hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into an excess of water.
-
Acidification: Acidify the aqueous mixture with HCl to a pH of 2. This step protonates any excess amine and ensures the product, which is less basic, precipitates.
-
Isolation: Filter the resulting precipitate, wash it thoroughly with water to remove salts, and dry to afford the pure product.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice as it readily dissolves both the halo-pyridine precursor and pyrrolidine, facilitating a homogeneous reaction.
-
Temperature: The reaction proceeds efficiently at room temperature due to the high activation provided by the nitro group. No heating is typically necessary, which prevents potential side reactions.
-
Acidification: This step is critical for a clean isolation. By converting the highly water-soluble pyrrolidine hydrochloride salt, it allows the much less soluble product to precipitate, providing a simple and effective purification method.
Key Reactivity: Reduction of the Nitro Group
A primary synthetic utility of this compound is its role as a precursor to 2-(1-pyrrolidinyl)pyridin-3-amine . This transformation is most commonly and cleanly achieved via the reduction of the nitro group. Catalytic hydrogenation is the method of choice in many industrial and laboratory settings due to its high efficiency and the generation of water as the only byproduct.
General Protocol: Catalytic Hydrogenation of an Aromatic Nitro Compound
This generalized protocol is based on well-established procedures for the reduction of aromatic nitro compounds.
-
Vessel Preparation: To a hydrogenation vessel, add the nitro compound, this compound, followed by a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C). The catalyst should be handled carefully, especially if dry, as it can be pyrophoric.
-
Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction can be run at pressures ranging from atmospheric to 50 psi, depending on the scale and equipment.
-
Monitoring: The reaction is typically exothermic and can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis of aliquots.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(1-pyrrolidinyl)pyridin-3-amine, which can be further purified by crystallization or chromatography if necessary.
Trustworthiness and Self-Validation:
-
The disappearance of the nitro compound's spot on TLC and the appearance of a new, more polar spot for the amine product confirms the reaction's progress.
-
The final product's identity and purity should be rigorously confirmed by NMR spectroscopy and mass spectrometry, comparing the data to expected values for the amine. The disappearance of the characteristic nitro group stretches in the IR spectrum (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) for the primary amine provides further validation.
Applications in Drug Discovery and Medicinal Chemistry
The 2-amino-3-(pyrrolidinyl)pyridine scaffold, readily accessible from the title compound, is a "privileged structure" in medicinal chemistry. The 2-aminopyridine portion is known to act as a hinge-binding motif in many protein kinases, mimicking the adenine part of ATP. The adjacent pyrrolidine group can then be functionalized to extend into other pockets of the enzyme active site, imparting potency and selectivity.
While specific drugs derived directly from this compound are not prominently disclosed, numerous patents and research articles describe the synthesis and biological evaluation of structurally related compounds, highlighting the importance of this chemical space. For instance, derivatives of 2-aminopyridine are explored as potent inhibitors of various kinases implicated in cancer and other diseases. The general strategy involves the elaboration of the 3-amino group, often through amide bond formation or reactions to build further heterocyclic rings, to generate libraries of compounds for screening against biological targets.
The pyrrolidinyl group at the 2-position serves to modulate the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, which are critical for developing a successful drug candidate with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This compound is a strategically designed building block whose true value lies in its versatile reactivity. The facile synthesis via nucleophilic aromatic substitution and the straightforward reduction of its nitro group provide a reliable and efficient pathway to the 2-(1-pyrrolidinyl)pyridin-3-amine scaffold. As demonstrated by the extensive use of related aminopyridine structures in modern drug discovery, this intermediate represents a valuable entry point for the synthesis of novel, biologically active molecules. The detailed experimental insights provided in this guide, grounded in authoritative data from a closely related analog, offer researchers a solid foundation for the synthesis, characterization, and further functionalization of this promising class of compounds.
An In-depth Technical Guide to 3-Nitro-2-(1-pyrrolidinyl)pyridine (CAS Number: 26820-73-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical or chemical safety advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
Introduction
3-Nitro-2-(1-pyrrolidinyl)pyridine, identified by the CAS number 26820-73-5, is a heterocyclic organic compound that incorporates three key functional motifs: a pyridine ring, a pyrrolidine ring, and a nitro group. The pyridine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in many biologically active molecules and approved drugs, contributing to their three-dimensional structure and physicochemical properties. The presence of an electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's electronic properties and potential reactivity. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound, serving as a valuable resource for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, comprehensive experimental data may be limited.
| Property | Value | Source |
| CAS Number | 26820-73-5 | Multiple Sources |
| Molecular Formula | C₉H₁₁N₃O₂ | AppChem |
| Molecular Weight | 193.21 g/mol | BOC Sciences |
| IUPAC Name | 3-nitro-2-(pyrrolidin-1-yl)pyridine | BOC Sciences |
| SMILES | C1CCN(C1)C2=NC=CC=C2--INVALID-LINK--[O-] | BOC Sciences |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via SNAr.
Detailed Step-by-Step Methodology (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1 equivalent).
-
Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).
-
Nucleophile Addition: To the stirred solution, add pyrrolidine (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong asymmetric and symmetric stretches typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).
Potential Applications in Drug Discovery
While there is a lack of specific published biological data for this compound, its structural components suggest several potential avenues for investigation in drug discovery.
As a Scaffold in Medicinal Chemistry
The pyridine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs.[1] These scaffolds provide a versatile framework that can be readily functionalized to optimize binding to biological targets. The nitro group, being a strong electron-withdrawing group, can be utilized as a handle for further chemical modifications or may itself contribute to biological activity.
Potential Therapeutic Areas
-
Oncology: The nitroaromatic moiety is a feature of some anticancer agents.[2] The mechanism often involves bioreduction of the nitro group to reactive intermediates that can induce cellular damage in hypoxic tumor environments.
-
Infectious Diseases: Nitro-containing compounds have been investigated for their antimicrobial properties.[3] The pyridine and pyrrolidine motifs are also present in various antibacterial and antiviral drugs.
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active compounds. Its conformational flexibility can be advantageous for binding to receptors and enzymes in the brain.
It is crucial to emphasize that these are hypothetical applications based on the chemical structure of this compound. Rigorous experimental evaluation is necessary to determine its actual biological activities and therapeutic potential.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with extreme caution, assuming it to be hazardous. The safety precautions outlined below are based on the known hazards of related nitroaromatic and aminopyridine compounds.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the compound.
-
BOC Sciences
-
Pure Chemistry Scientific Inc.
-
AppChem
Conclusion
This compound is a chemical compound with potential for exploration in drug discovery due to its constituent pyridine, pyrrolidine, and nitro functional groups. While detailed experimental data on its biological activity and applications are currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety considerations. The lack of extensive research on this specific molecule also presents a unique opportunity for scientists to investigate its potential as a novel scaffold or lead compound in various therapeutic areas. As with any research chemical, it is paramount to adhere to strict safety protocols and to conduct thorough experimental validation of any hypothesized biological activities.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Nitro-2-(1-pyrrolidinyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-2-(1-pyrrolidinyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, and the pyrrolidinyl substituent on the pyridine ring, imparts unique electronic and steric properties to the molecule. These features are crucial in modulating its reactivity, molecular interactions, and ultimately its biological activity. Understanding the intricate details of its molecular structure and conformational preferences is paramount for the rational design of novel therapeutics and for elucidating its mechanism of action at a molecular level.
This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, drawing upon established principles of organic chemistry, spectroscopic techniques, and computational modeling. While direct experimental data for this specific molecule is limited in the public domain, this guide will leverage data from closely related analogs to provide a robust and insightful overview.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N₃O₂ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| CAS Number | 26820-73-5 | [1] |
| IUPAC Name | 3-nitro-2-(pyrrolidin-1-yl)pyridine | [1] |
| Canonical SMILES | C1CCN(C1)C2=NC=CC=C2N(=O)=O | [1] |
The structure of this compound features a pyridine ring substituted at the 2-position with a pyrrolidine ring and at the 3-position with a nitro group. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.
Synthesis of this compound
The most plausible synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for pyridines bearing electron-withdrawing groups, such as the nitro group, which activate the ring towards nucleophilic attack.[2][3]
A likely precursor for this synthesis is 2-chloro-3-nitropyridine. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group at the 3-position, makes the carbon at the 2-position susceptible to nucleophilic attack by pyrrolidine. The reaction of 2-chloro-3-nitropyridine with pyrrolidine would proceed via a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to yield the desired product.[2] A similar synthetic strategy has been successfully employed for the synthesis of 3-nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine and pyrrolidine.[4]
Proposed Experimental Protocol:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.2 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings.
-
Pyridine Protons: The pyridine ring will exhibit three aromatic protons. The proton at the 6-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at the 4 and 5-positions will appear at slightly higher fields. Their splitting patterns will be informative, likely showing doublet of doublets or triplets depending on the coupling constants. For comparison, in 3-nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, the pyridine protons appear at δ 8.31 (s, 1H) and 8.55 (s, 1H).[4]
-
Pyrrolidine Protons: The pyrrolidine ring has two sets of methylene protons. The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and are expected to appear as a triplet. The protons on the other two carbons (β-protons) will appear as a multiplet at a higher field. In 3-nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, the pyrrolidine protons appear at δ 2.04 (t, 4H) and 3.47 (br. s, 4H).[4]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
Pyridine Carbons: The pyridine ring will show five distinct carbon signals. The carbon atom attached to the nitro group (C3) and the carbon attached to the pyrrolidinyl group (C2) will be significantly influenced by these substituents. Based on data for substituted pyridines, the C2 and C6 carbons are typically the most downfield.
-
Pyrrolidine Carbons: The pyrrolidine ring will exhibit two carbon signals corresponding to the α- and β-carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretch is typically observed in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1335 and 1370 cm⁻¹.
-
C-N Stretching: The stretching vibration of the C-N bond connecting the pyrrolidine ring to the pyridine ring is expected in the region of 1300-1360 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretching: The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. For instance, in 2-amino-3-nitropyridine, these ring vibrations are observed in this range.[5]
-
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the pyrrolidine ring will appear in the 2850-2960 cm⁻¹ region.
Molecular Conformation and Computational Analysis
The overall shape and conformational flexibility of this compound are determined by the rotation around the C2-N(pyrrolidinyl) single bond and the puckering of the pyrrolidine ring.
Conformational Isomers
Rotation around the C2-N bond can lead to different spatial arrangements of the pyrrolidine ring relative to the pyridine ring. The conformation is likely to be influenced by steric hindrance between the pyrrolidine ring and the nitro group at the 3-position. It is plausible that the molecule adopts a conformation where the pyrrolidine ring is twisted out of the plane of the pyridine ring to minimize steric clash. This has been observed in the crystal structure of other 2-substituted pyridine derivatives.[6]
The pyrrolidine ring itself is not planar and can adopt various puckered conformations, such as the envelope and twisted forms. The energy barrier between these conformers is generally low, and they can interconvert rapidly at room temperature.
Computational Modeling (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for investigating the molecular structure, conformation, and electronic properties of molecules.[7] A computational study of this compound would provide valuable insights.
Proposed Computational Protocol:
-
Geometry Optimization: The initial structure of this compound would be built and its geometry optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Conformational Analysis: A potential energy surface scan would be performed by systematically rotating the dihedral angle around the C2-N(pyrrolidinyl) bond to identify the most stable conformers.
-
Frequency Calculations: Vibrational frequency calculations would be performed on the optimized structures to confirm that they correspond to energy minima and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for validation.[8]
-
Electronic Property Analysis: The calculations would also yield information about the molecule's electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the molecule's reactivity and potential for intermolecular interactions.
The following diagram outlines the logic of a DFT-based conformational analysis:
References
- 1. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and historical synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into the core synthetic strategies, the mechanistic underpinnings of the reactions, and provide detailed experimental protocols and characterization data based on established literature.
Introduction and Significance
This compound is a substituted nitropyridine that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of the nitro group and the pyrrolidinyl moiety on the pyridine ring offers multiple avenues for further functionalization. The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, while the pyrrolidinyl group can influence the molecule's solubility, lipophilicity, and interactions with biological targets. Although not a widely known compound in itself, its structural motifs are present in a range of biologically active molecules.
The discovery and synthesis of this compound are intrinsically linked to the broader exploration of substituted nitropyridines as pharmacophores. The seminal work in this area often involved the preparation of libraries of related compounds to explore structure-activity relationships (SAR) for various therapeutic targets.
The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The most direct and historically significant method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This powerful reaction class is fundamental to the construction of many heteroaromatic systems.
Mechanistic Insights
The SNAr reaction for the synthesis of this compound proceeds via a two-step addition-elimination mechanism. The key to the success of this reaction lies in the electronic properties of the pyridine ring, which is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 3-position. This activation facilitates the initial nucleophilic attack by pyrrolidine at the 2-position.
The reaction is initiated by the attack of the nitrogen atom of pyrrolidine on the C2 carbon of the pyridine ring, which bears a suitable leaving group (typically a halogen such as chlorine or bromine). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The final step involves the departure of the leaving group, restoring the aromaticity of the pyridine ring and yielding the desired product.
An In-depth Technical Guide on the Solubility of 3-Nitro-2-(1-pyrrolidinyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a framework for understanding its solubility based on its structural features and the physicochemical properties of related compounds. We present a detailed exploration of the theoretical principles governing solubility, followed by robust, field-proven experimental protocols for accurate solubility determination. Furthermore, this document offers predicted solubility profiles in a range of common organic solvents, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their research endeavors.
Introduction: The Significance of this compound in Modern Drug Discovery
The pyridine ring and the pyrrolidine nucleus are among the most prevalent five- and six-membered nitrogen-containing heterocycles in approved pharmaceuticals.[1] The pyridine scaffold, a bioisostere for phenyl rings, can enhance aqueous solubility and metabolic stability in drug candidates.[2] Similarly, the saturated pyrrolidine ring offers a three-dimensional architecture that allows for a thorough exploration of pharmacophore space.[1] The compound this compound incorporates both of these privileged structures, making it a molecule of considerable interest for the development of novel therapeutics.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is paramount for a multitude of applications in the drug development pipeline, including:
-
Synthetic Chemistry: Selection of appropriate solvents for reaction media, influencing reaction kinetics, yield, and purity.
-
Purification and Crystallization: Development of effective crystallization and purification strategies.
-
Formulation Development: Creation of stable and effective dosage forms.
-
Analytical Method Development: Ensuring accurate and reproducible results in analytical techniques such as HPLC.
This guide serves as a foundational resource for researchers working with this compound, providing both the theoretical underpinnings and practical guidance for mastering its solubility characteristics.
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is a function of the interplay of intermolecular forces between the solute and the solvent. The key structural features of this compound that dictate its solubility are:
-
The Pyridine Ring: A polar aromatic heterocycle capable of participating in dipole-dipole interactions and hydrogen bonding (via the nitrogen atom). Pyridine itself is miscible with a wide range of polar and non-polar solvents.[3][4]
-
The Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group that can significantly influence a molecule's dipole moment and participate in hydrogen bonding. Nitroaromatic compounds generally exhibit solubility in polar organic solvents.[5]
-
The Pyrrolidine Ring: A saturated, non-planar amine that contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor.
Based on these structural components, we can predict the solubility behavior of this compound in various classes of organic solvents.
Predicted Solubility Profile
While experimental data is the gold standard, a predicted solubility profile can guide initial experimental design. The following table summarizes the expected solubility of this compound based on the analysis of its functional groups and the known solubility of analogous compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the pyridine nitrogen and the nitro group's oxygen atoms, and as a hydrogen bond acceptor from the pyrrolidine N-H (if protonated). |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar nitro and pyridine moieties will facilitate dissolution. |
| Non-Polar | Hexane, Toluene | Low to Very Low | The significant polarity imparted by the nitro group and the pyridine ring will limit solubility in non-polar hydrocarbon solvents where only weak van der Waals forces are at play. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, although they are not as effective as more polar aprotic solvents. |
Experimental Determination of Solubility: A Self-Validating Protocol
Accurate and reproducible solubility data is best obtained through carefully executed experiments. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow: The Shake-Flask Method
The following diagram illustrates the workflow for the shake-flask solubility determination method.
References
A Technical Guide to the Role of the Nitro Group in the Reactivity of 2-Substituted Pyridines
Abstract
The introduction of a nitro group (–NO₂) onto a pyridine ring profoundly alters its electronic landscape, serving as a powerful tool for modulating chemical reactivity. This technical guide provides an in-depth analysis of the multifaceted role of the nitro group, particularly in the context of 2-substituted pyridines. We will explore the fundamental principles governing its influence, from its potent electron-withdrawing effects to its ability to direct and activate the pyridine core for specific chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists who utilize pyridine-based heterocycles as building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. We will dissect the mechanistic underpinnings of these effects, supported by experimental data, detailed protocols, and visual workflows, to provide a comprehensive resource for leveraging the unique chemistry of nitropyridines.
Introduction: The Electronic Character of Pyridine and the Nitro Group
The pyridine ring, an aromatic heterocycle, is inherently electron-deficient compared to benzene due to the greater electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring carbons through an inductive effect and, to a lesser extent, a resonance effect, making the ring less susceptible to electrophilic attack and more prone to nucleophilic attack.[1]
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from two primary electronic effects:
-
A strong inductive effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
A strong resonance effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly when positioned at the ortho or para positions relative to a reaction center.[2]
When appended to a 2-substituted pyridine, the nitro group acts synergistically with the ring nitrogen to create a highly electrophilic aromatic system, dramatically altering its reactivity profile.[2][3] This guide will focus on three key consequences of this electronic modulation: activation towards nucleophilic aromatic substitution, deactivation towards electrophilic aromatic substitution, and increased acidity of ring and substituent protons.
Quantifying the Electron-Withdrawing Effect
The electronic influence of substituents can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, with larger values signifying a stronger effect. The nitro group exhibits some of the largest positive Hammett constants, underscoring its potent electron-withdrawing nature.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| –NO₂ | 0.73 | 0.78 (1.25) |
| –CN | 0.62 | 0.67 (0.89) |
| –Cl | 0.37 | 0.22 |
| –H | 0.00 | 0.00 |
| –CH₃ | -0.06 | -0.16 |
| –NH₂ | -0.04 | -0.66 |
| Values in parentheses are used for substituents with direct resonance interaction with a functional group like in phenols or anilines.[4] |
Activation Towards Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of introducing a nitro group to a 2-halopyridine is the dramatic acceleration of nucleophilic aromatic substitution (SNAr) reactions.[5] 2-Halopyridines themselves can undergo SNAr because the ring nitrogen can stabilize the anionic intermediate, but the reaction often requires forcing conditions.[6] The addition of a nitro group, especially at the 3- or 5-position, renders the ring highly susceptible to nucleophilic attack.
Mechanism of SNAr Activation
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group, which disrupts the ring's aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex.[5]
The nitro group powerfully accelerates this step by stabilizing the Meisenheimer complex through resonance. When the nitro group is in the 3- or 5-position of a 2-substituted pyridine, it is ortho or para to the site of nucleophilic attack. This positioning allows the negative charge of the intermediate to be delocalized directly onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization.[5]
Figure 1: SNAr mechanism on 2-chloro-5-nitropyridine.
This stabilization lowers the activation energy of the first step, leading to a significant rate enhancement. This principle is the cornerstone of the synthetic utility of nitropyridines, making them crucial intermediates for building complex molecules.[7]
Experimental Protocol: Nucleophilic Substitution on a Dichloronitropyridine
This protocol details the synthesis of 2-amino-3-nitro-6-chloropyridine, a valuable intermediate, via SNAr. The reaction demonstrates the selective substitution of one chlorine atom, activated by the adjacent nitro group, using ammonia as the nucleophile.
Objective: To synthesize 2-amino-3-nitro-6-chloropyridine from 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-dichloro-3-nitropyridine (water wet, 90% purity)
-
Isopropanol
-
Ammonia gas (or liquid ammonia)
-
Reaction vessel with stirring, gas inlet, and temperature control
Procedure: [8]
-
Preparation: In a suitable reaction vessel, dissolve 21.3 kg of 2,6-dichloro-3-nitropyridine in 100 L of isopropanol.
-
Reaction: While stirring the solution at a controlled temperature of 20-30 °C, introduce 6.8 kg of ammonia gas.
-
Incubation: Continue stirring the resulting suspension at room temperature for 24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material (2,6-dichloro-3-nitropyridine) using a suitable analytical method such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, the product, 2-amino-3-nitro-6-chloropyridine, is present as a suspension and can be carried forward to the next synthetic step or isolated via filtration.
Deactivation Towards Electrophilic Aromatic Substitution (SEAr)
While the nitro group activates the pyridine ring for nucleophilic attack, it has the opposite effect on electrophilic aromatic substitution (SEAr). The pyridine ring is already considered deactivated towards electrophiles.[1] The addition of a strongly electron-withdrawing nitro group further depletes the ring of electron density, making it extremely unreactive towards all but the most powerful electrophiles.[3][9]
Reactions such as nitration or halogenation on a nitropyridine require harsh, forcing conditions (e.g., fuming sulfuric and nitric acid at high temperatures).[10] Furthermore, under the strongly acidic conditions required for many SEAr reactions, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This places a formal positive charge on the nitrogen, which further deactivates the ring to an even greater extent.[1] Electrophilic attack, if it occurs, is directed to the meta-position (C4 or C5) relative to the ring nitrogen.
Increased Acidity of Protons
The potent inductive and resonance effects of the nitro group significantly increase the acidity of protons on both the pyridine ring and on alkyl substituents at the 2-position.
Acidity of Ring Protons
The electron-withdrawing nature of the nitro group polarizes the C-H bonds on the pyridine ring, making the protons more acidic (i.e., easier to remove with a base).[11] Deprotonation results in a carbanion that is stabilized by the adjacent electron-withdrawing group. This enhanced acidity is crucial for reactions such as Vicarious Nucleophilic Substitution (VNS), where a carbanion adds to the ring at a hydrogen-bearing carbon, followed by elimination to achieve a formal C-H functionalization.[12][13]
Acidity of 2-Alkyl Protons
When a 2-substituted pyridine bears a nitro group at the 3-position, the protons of an alkyl group at C2 (e.g., a methyl group in 2-methyl-3-nitropyridine) become significantly more acidic. The resulting carbanion formed upon deprotonation is stabilized by resonance delocalization into both the pyridine ring nitrogen and the adjacent nitro group.
This enhanced acidity facilitates a range of condensation reactions, such as the Knoevenagel condensation with aldehydes, to form styrylpyridines under mild conditions.[14]
Figure 2: Workflow for condensation enabled by increased proton acidity.
Applications in Drug Development and Agrochemicals
The predictable and powerful reactivity modulation offered by the nitro group makes nitropyridines exceptionally valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][15]
-
Versatile Intermediates: Compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are common starting materials. The chloro group serves as an excellent leaving group in SNAr reactions, allowing for the facile introduction of various nucleophiles (amines, alcohols, thiols), which is a key strategy for building molecular complexity.[7]
-
A "Synthetic Chameleon": The nitro group itself is a versatile functional handle. While it serves to activate the ring, it can later be reduced to an amino group under various conditions (e.g., catalytic hydrogenation with Pd/C or Raney Nickel, or chemical reduction with Fe/AcOH or SnCl₂).[9][16] This newly formed amino group can then be further functionalized through diazotization, acylation, or alkylation, opening up a vast array of synthetic possibilities.
-
Bioactivity: The nitro group itself is a feature in many biologically active molecules, where it can influence pharmacokinetics and pharmacodynamics.[17][18] It is present in drugs used to treat a variety of conditions, though its potential for metabolic reduction and toxicity must be carefully considered in drug design.[17][18]
Conclusion
The nitro group is not merely a passive substituent on a 2-substituted pyridine; it is a powerful control element that dictates the molecule's reactivity. By creating a strongly electron-deficient system, it profoundly activates the ring for nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. Concurrently, it deactivates the ring towards electrophilic attack and enhances the acidity of nearby protons, enabling a diverse set of synthetic transformations. A thorough understanding of these principles is essential for chemists in research and development, allowing for the rational design of synthetic routes to access complex and valuable pyridine-containing molecules for a wide range of applications, from life-saving medicines to advanced agricultural products.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. global.oup.com [global.oup.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. svedbergopen.com [svedbergopen.com]
- 18. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 3-Nitro-2-(1-pyrrolidinyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the electronic properties of its derivatives is paramount for rational drug design. This guide provides a comprehensive analysis of the electrophilicity of the pyridine ring in 3-Nitro-2-(1-pyrrolidinyl)pyridine. We will delve into the synergistic and antagonistic electronic effects of the nitro and pyrrolidinyl substituents, dissect the resulting reactivity landscape, and provide actionable insights for leveraging this knowledge in synthetic and drug development contexts. Through a combination of theoretical principles, mechanistic insights, and practical experimental protocols, this document serves as a technical resource for professionals seeking to harness the unique chemical characteristics of this substituted pyridine.
Introduction: The Tunable Electronic Nature of the Pyridine Ring
The pyridine ring, an aromatic heterocycle, possesses an intrinsic electron-deficient character due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts an electron-withdrawing inductive effect, which reduces the electron density of the ring carbons and makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene.[1] However, the true utility of the pyridine scaffold lies in its tunable electronic nature, which can be precisely modulated through the strategic placement of electron-donating and electron-withdrawing groups.
The introduction of substituents dramatically alters the electron distribution within the ring, influencing its reactivity towards both electrophiles and nucleophiles. Electron-withdrawing groups, such as the nitro group (-NO2), further deplete the ring of electron density, enhancing its electrophilicity and activating it for nucleophilic aromatic substitution (SNAr).[2][3] Conversely, electron-donating groups, like the pyrrolidinyl group, increase the electron density of the ring, which can either attenuate or enhance reactivity depending on the specific reaction and the positions of other substituents.[4]
This guide focuses on the intriguing case of this compound, a molecule where these opposing electronic forces are in direct interplay. Understanding the net electronic effect on the pyridine ring is crucial for predicting its behavior in chemical reactions and its potential interactions in a biological context.
Deconstructing the Substituent Effects in this compound
The electrophilicity of the pyridine ring in the title compound is a result of the combined influence of the 3-nitro group and the 2-pyrrolidinyl group. Let's analyze each substituent's contribution individually and then consider their combined effect.
The Activating Power of the 3-Nitro Group
The nitro group is a potent electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a powerful negative mesomeric (resonance) effect (-M).[5] When positioned at the 3-position of the pyridine ring, the nitro group significantly depletes the electron density of the entire ring system. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group (positions 2, 4, and 6).
The Modulating Influence of the 2-Pyrrolidinyl Group
The pyrrolidinyl group, a cyclic secondary amine, is a strong electron-donating group. Its influence is primarily exerted through a positive mesomeric effect (+M), where the nitrogen lone pair delocalizes into the pyridine ring.[7] This donation of electron density increases the nucleophilicity of the ring and generally deactivates it towards electrophilic attack.
In the context of this compound, the 2-pyrrolidinyl group's electron-donating nature directly counteracts the electron-withdrawing effect of the 3-nitro group. This push-pull electronic arrangement creates a complex reactivity profile.
The Net Electrophilicity: A Balance of Forces
The overall electrophilicity of the pyridine ring in this compound is a delicate balance between the powerful electron-withdrawing nitro group and the potent electron-donating pyrrolidinyl group. While the nitro group strongly activates the ring for nucleophilic attack, the pyrrolidinyl group's electron donation partially mitigates this effect.
The positions of the substituents are critical. With the electron-donating group at the 2-position and the electron-withdrawing group at the 3-position, the electron-donating resonance effect of the pyrrolidinyl group will have a significant impact on the electron density at positions 4 and 6. This can influence the regioselectivity of nucleophilic attack.
Probing the Electrophilicity: Experimental and Computational Approaches
To quantitatively and qualitatively assess the electrophilicity of the pyridine ring in this compound, a combination of experimental and computational methods can be employed.
Experimental Probes: Nucleophilic Aromatic Substitution (SNAr) Reactions
A practical method to gauge the electrophilicity of the pyridine ring is to study its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The rate of substitution of a suitable leaving group on the ring by a nucleophile provides a direct measure of the ring's electrophilic character.
While the target molecule itself does not have an obvious leaving group other than the nitro group (which can act as a leaving group in some cases), a common strategy is to synthesize a related analogue with a leaving group, such as a halogen, at a key position (e.g., the 4 or 6 position).[8]
Experimental Protocol: Kinetic Analysis of SNAr
This protocol outlines a general procedure for determining the second-order rate constant for the reaction of a substituted pyridine with a nucleophile.
-
Synthesis of a Suitable Substrate: Synthesize an analogue of this compound with a leaving group, for example, 4-Chloro-3-nitro-2-(1-pyrrolidinyl)pyridine.
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the substrate in a suitable solvent (e.g., DMSO, DMF).
-
Initiation of Reaction: Add a known concentration of a nucleophile (e.g., piperidine, sodium methoxide) to the reaction vessel at time t=0.
-
Monitoring the Reaction: Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
-
Data Analysis: Plot the appropriate concentration data versus time to determine the second-order rate constant (k2). A plot of 1/([Substrate]t) versus time will be linear for a second-order reaction.
Computational Chemistry: Illuminating the Electronic Landscape
Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic properties of molecules.[9][10] These methods can provide quantitative data on charge distribution, molecular orbital energies, and electrostatic potential, all of which are indicators of electrophilicity.
Computational Protocol: DFT Analysis
-
Structure Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[11]
-
Electronic Property Calculation: From the optimized geometry, calculate key electronic properties:
-
Natural Bond Orbital (NBO) Charges: Determine the partial atomic charges on the pyridine ring carbons to identify the most electrophilic sites.[4]
-
Molecular Electrostatic Potential (MEP) Map: Visualize the electron-rich and electron-poor regions of the molecule. Electrophilic sites will correspond to regions of positive electrostatic potential.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO is indicative of a good electrophile.
-
Reactivity and Synthetic Applications
The unique electronic profile of this compound dictates its reactivity and opens avenues for various synthetic transformations. The push-pull nature of the substituents can lead to interesting and potentially useful reactivity patterns.
Nucleophilic Aromatic Substitution (SNAr)
Despite the electron-donating pyrrolidinyl group, the potent activation by the 3-nitro group still renders the pyridine ring susceptible to SNAr, particularly at the 4- and 6-positions if a suitable leaving group is present. The regioselectivity of such reactions will be a subject of interest for further investigation.
Vicarious Nucleophilic Substitution (VNS)
The electron-deficient nature of the ring makes it a good candidate for Vicarious Nucleophilic Substitution (VNS) reactions, which allow for the introduction of substituents at positions bearing a hydrogen atom.[6]
Potential as a Building Block in Drug Discovery
The this compound scaffold can serve as a versatile building block in drug discovery programs. The nitro group can be reduced to an amino group, which can then be further functionalized. The pyrrolidine moiety can also be modified to modulate physicochemical properties and biological activity.[12]
Conclusion
The electrophilicity of the pyridine ring in this compound is a fascinating case study in the interplay of substituent effects. The powerful electron-withdrawing nitro group renders the ring highly electrophilic, while the electron-donating pyrrolidinyl group provides a moderating influence. This delicate electronic balance results in a unique reactivity profile that can be exploited for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of these electronic principles, supported by experimental and computational investigations, is essential for rationally designing and executing synthetic strategies involving this and related substituted pyridines.
Visualizations
Caption: Interplay of substituent effects on the pyridine ring.
Caption: Experimental workflow for kinetic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. iiste.org [iiste.org]
- 11. scribd.com [scribd.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Aqueous SNAr Reactions for the Synthesis of 2-Amino-3-nitropyridines
Abstract
This document provides a comprehensive technical guide for performing Nucleophilic Aromatic Substitution (SNAr) reactions on activated pyridine systems in aqueous media. Specifically, it details the synthesis of 3-nitro-2-(1-pyrrolidinyl)pyridine from 2-chloro-3-nitropyridine and pyrrolidine. The protocols emphasize the use of water as a sustainable and efficient solvent, moving away from traditional dipolar aprotic solvents.[1][2][3] We delve into the mechanistic underpinnings of the aqueous SNAr reaction, provide detailed, step-by-step experimental procedures, present expected outcomes, and offer a thorough troubleshooting guide. This note is intended for researchers in organic synthesis, medicinal chemistry, and process development seeking to implement greener and more effective synthetic methodologies.[4][5]
Introduction: The Imperative for Aqueous SNAr Chemistry
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, vital for creating C-N, C-O, and C-S bonds in a vast array of pharmaceutical and agrochemical compounds.[6][7] Traditionally, these reactions are performed in polar aprotic solvents like DMSO, DMF, or NMP.[8] While effective, these solvents present significant environmental, health, and safety concerns. The shift towards green chemistry has spurred the development of SNAr protocols in environmentally benign solvents, with water being the ideal choice due to its low cost, non-toxicity, and availability.[2][3]
This guide focuses on the SNAr reaction of 2-chloro-3-nitropyridine. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group positioned ortho to the chloride leaving group.[9][10][11] This electronic arrangement makes it an ideal substrate for facile substitution under mild, aqueous conditions.[7][12] We will specifically explore its reaction with pyrrolidine, a common secondary amine nucleophile, to yield the valuable building block, this compound.[13]
Mechanistic Insights: The SNAr Reaction in Water
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][14] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Nucleophilic Attack and Meisenheimer Complex Formation: The reaction initiates with the attack of the nucleophile (pyrrolidine) on the electron-deficient carbon atom bearing the leaving group (chloride).[12] This step, typically the rate-determining step, forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9][14] The presence of the ortho-nitro group is crucial as it delocalizes the negative charge through resonance, significantly stabilizing this intermediate and lowering the activation energy.[10][11][15]
-
Elimination and Aromaticity Restoration: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.[12][14]
Water, as a solvent, can influence the reaction kinetics. While high polarity can stabilize the charged Meisenheimer complex, the hydrophobic nature of many organic substrates can lead to poor solubility.[16][17] To overcome this, surfactants or co-solvents can be employed to create micelles or biphasic systems that act as "nanoreactors," enhancing substrate proximity and reaction rates.[1][5][18] However, for highly activated systems like 2-chloro-3-nitropyridine, reactions can often proceed efficiently in pure water by heating above the melting points of the reactants.[2]
Caption: The Addition-Elimination Mechanism of the SNAr Reaction.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound in Water
This protocol describes a straightforward, surfactant-free method for the gram-scale synthesis of the title compound.
Materials and Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv.)
-
Pyrrolidine (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv.)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (e.g., 1.59 g, 10.0 mmol).
-
Reagent Addition: Add deionized water (40 mL) to the flask. While stirring, add potassium carbonate (2.07 g, 15.0 mmol).
-
Nucleophile Addition: Slowly add pyrrolidine (0.92 mL, 11.0 mmol) to the suspension at room temperature.
-
Scientist's Note: Pyrrolidine is added slowly to control any initial exotherm. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the mixture to 80-90 °C using a heating mantle. Maintain this temperature with vigorous stirring. The solid starting material will gradually be replaced by an oily product.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). A sample for TLC can be prepared by withdrawing a small aliquot, diluting with ethyl acetate, and filtering through a small plug of silica. The reaction is typically complete within 2-4 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash with brine (1 x 20 mL).
-
Scientist's Note: The brine wash helps to remove residual water and inorganic salts from the organic phase. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is often of high purity (>95%). If necessary, it can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Expected Outcome:
-
Product: this compound
-
Appearance: Yellow to orange solid.
-
Yield: Typically >90%.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS. A published melting point is 73–75 °C.[13]
Caption: General workflow for aqueous SNAr synthesis.
Data Summary and Troubleshooting
The aqueous SNAr protocol is robust for various nucleophiles. The table below summarizes expected outcomes for the reaction of 2-chloro-3-nitropyridine under the conditions described in Protocol 1.
| Nucleophile | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Pyrrolidine | 2 - 4 | >90% | Highly nucleophilic, clean reaction. |
| Morpholine | 3 - 5 | >85% | Slightly less reactive than pyrrolidine. |
| Piperidine | 2 - 4 | >90% | Similar reactivity to pyrrolidine. |
| Aniline | 6 - 12 | 60-75% | Less nucleophilic; may require higher temp or longer time. |
| Sodium Methoxide | 1 - 2 | >95% | Very rapid reaction with alkoxides. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient activation of the ring. 2. Poor leaving group. 3. Ineffective base. 4. Low reaction temperature. | 1. Ensure a strong electron-withdrawing group (like -NO₂) is ortho or para to the leaving group.[11][19] 2. Fluoride is often a better leaving group than chloride in SNAr.[20] If possible, use the fluoro-analogue. 3. Use a stronger base if needed, but be wary of substrate hydrolysis. KOH can be used instead of K₂CO₃. 4. Increase temperature in 10 °C increments. |
| Reaction Stalled / Incomplete | 1. Poor solubility of starting material. 2. Nucleophile degradation. | 1. Consider adding a phase-transfer catalyst or a surfactant (e.g., TPGS-750-M) to improve mixing.[1][21] 2. Ensure the nucleophile is stable under the reaction conditions. Add it to the pre-heated mixture if necessary. |
| Multiple Spots on TLC / Side Products | 1. Di-substitution (if applicable). 2. Hydrolysis of the substrate. 3. Nucleophile reacting with itself or solvent. 4. Aldehyde-related side reactions (if present). | 1. Use stoichiometric amounts of the nucleophile. 2. Use a non-nucleophilic base (like K₂CO₃) and avoid excessively high temperatures. 3. Unlikely in this specific protocol but a consideration for more complex systems. 4. If the substrate contains a sensitive group like an aldehyde, side reactions like Cannizzaro can occur with strong bases.[22] Use milder conditions. |
Conclusion
The protocols detailed herein demonstrate that Nucleophilic Aromatic Substitution on activated pyridines can be performed efficiently and sustainably in aqueous media. By eliminating the need for hazardous organic solvents, these methods align with the principles of green chemistry without compromising yield or purity. The synthesis of this compound serves as an exemplary case, showcasing a robust, scalable, and environmentally responsible approach that is broadly applicable to the synthesis of other pharmaceutically relevant amino-nitropyridine derivatives.
References
- 1. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic Nucleophilic Substitution [fishersci.se]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. byjus.com [byjus.com]
- 16. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Application Note & Protocol: Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized transformation in organic synthesis. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and discuss methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Background
Nitropyridine derivatives are of significant interest due to the versatile reactivity imparted by the electron-withdrawing nitro group.[1] This functional group activates the pyridine ring, making it susceptible to nucleophilic attack—a reaction pathway that is otherwise challenging for electron-rich aromatic systems. The target molecule, this compound, is synthesized by displacing a halide at the C-2 position of a nitropyridine precursor with pyrrolidine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2]
The presence of the nitro group ortho to the leaving group (in this case, chloride) is critical for the reaction's success. It serves to stabilize the negatively charged intermediate through resonance, thereby lowering the activation energy of the reaction.[3] The resulting product is a versatile intermediate, suitable for further functionalization in the development of novel chemical entities.
Reaction Mechanism: The Addition-Elimination Pathway
The synthesis of this compound from 2-chloro-3-nitropyridine and pyrrolidine is a classic example of the SNAr addition-elimination mechanism.[2][3]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the secondary amine, pyrrolidine, on the electron-deficient carbon atom (C-2) of the pyridine ring, which is bonded to the chlorine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The nitro group at the C-3 position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.
Step 2: Elimination and Restoration of Aromaticity In the second step, the aromaticity of the pyridine ring is restored through the elimination of the chloride leaving group. This step is typically the rate-determining step of the overall reaction. The departure of the chloride ion results in the formation of the final product, this compound.
Caption: Figure 1: SNAr Mechanism for Synthesis
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-Chloro-3-nitropyridine | 5470-18-8 | C₅H₃ClN₂O₂ | 158.54 | Major Chemical Suppliers | Irritant, handle with care.[4] |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Major Chemical Suppliers | Flammable, corrosive, toxic. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Major Chemical Suppliers | Solvent, volatile. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Major Chemical Suppliers | Aqueous solution for work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Major Chemical Suppliers | Drying agent. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Critical Safety Precautions
This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-3-nitropyridine: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and contact with skin and eyes.[4][5][6]
-
Pyrrolidine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle under an inert atmosphere if possible.
-
Dichloromethane (DCM): Volatile and suspected of causing cancer. Use only in a fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 20 mL). Place the flask in an ice bath to cool the solution to 0 °C.
-
Nucleophile Addition: In a separate container, dilute pyrrolidine (1.2 eq) with a small amount of DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the pyrrolidine solution dropwise to the stirred solution of 2-chloro-3-nitropyridine over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Caption: Figure 2: Experimental Workflow
Product Characterization
The final product, this compound, is expected to be a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.
-
Appearance: Typically a yellow or orange solid.
-
Molecular Formula: C₉H₁₁N₃O₂[7]
-
Molecular Weight: 193.20 g/mol [7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (N-O stretching).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C). Monitor by TLC. |
| Loss of product during work-up. | Ensure pH of the aqueous layer is basic during extraction to prevent protonation of the product. | |
| Impure Product | Unreacted starting material. | Ensure accurate stoichiometry; consider a slight excess of pyrrolidine. |
| Side-product formation. | Maintain low temperature during the addition of pyrrolidine to minimize side reactions. Purify carefully by column chromatography. |
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. appchemical.com [appchemical.com]
Application Note: A Scalable Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine for Pharmaceutical and Research Applications
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a key intermediate in pharmaceutical development and chemical research. The described method focuses on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and pyrrolidine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of chemical principles, process optimization insights, and critical safety information to ensure a safe, efficient, and reproducible scale-up.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the pyrrolidinyl moiety makes it a versatile precursor for the synthesis of a wide range of more complex molecules. Its derivatives have been investigated for various biological activities, making this scaffold particularly relevant in medicinal chemistry and drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant importance.
This document outlines a robust and scalable procedure for the preparation of this compound, starting from commercially available 2-chloro-3-nitropyridine and pyrrolidine.
Reaction Mechanism and Key Considerations
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the nucleophilic nitrogen of pyrrolidine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbon atom bonded to the chlorine on the 2-chloro-3-nitropyridine ring. This is the rate-determining step.
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
The reaction is facilitated by the presence of a base, such as potassium carbonate (K₂CO₃), which neutralizes the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion.[1][2]
Visualization of the Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety measures.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 0.1 mol scale) | Notes |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 15.86 g (0.1 mol) | Corrosive, handle with care.[3][4] |
| Pyrrolidine | 123-75-1 | 71.12 | 8.53 g (10.0 mL, 0.12 mol) | Flammable, corrosive, and toxic.[5][6][7][8] |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 20.73 g (0.15 mol) | Hygroscopic, keep dry. |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 200 mL | Flammable, irritant. |
| Ethyl acetate | 141-78-6 | 88.11 | As needed for extraction | Flammable. |
| Brine (saturated NaCl solution) | N/A | N/A | As needed for washing | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).[3][6]
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Add 2-chloro-3-nitropyridine (15.86 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) to the flask.
-
Add 200 mL of anhydrous acetonitrile to the flask.
-
Begin stirring the mixture to form a suspension.
-
-
Addition of Pyrrolidine:
-
Dissolve pyrrolidine (8.53 g, 0.12 mol) in 20 mL of anhydrous acetonitrile in the dropping funnel.
-
Add the pyrrolidine solution dropwise to the stirred suspension over 15-20 minutes at room temperature. An exotherm may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-82°C) using the heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material (2-chloro-3-nitropyridine) is no longer visible.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate (150 mL).
-
Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary to achieve high purity.
-
-
Characterization:
-
The final product should be a yellow to orange solid.
-
Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Process Optimization and Scale-Up Considerations
-
Solvent Selection: While acetonitrile is a good choice for laboratory scale, for larger scale, other solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) could be considered for their higher boiling points and ability to dissolve the inorganic base, though their removal can be more challenging.[1]
-
Base Selection: Other inorganic bases such as sodium carbonate or cesium carbonate can also be used.[9] Tertiary amine bases like triethylamine can also be employed, which can be removed more easily during workup.
-
Temperature Control: On a larger scale, the exothermic nature of the pyrrolidine addition needs to be carefully managed to avoid runaway reactions. A controlled addition rate and efficient cooling are crucial.
-
Work-up and Isolation: For large-scale production, filtration of the inorganic salts can be time-consuming. An alternative is to add water to the reaction mixture and extract the product with a suitable organic solvent. The choice of extraction solvent should consider safety, environmental impact, and ease of recovery.
-
Purification: Recrystallization is generally preferred for large-scale purification due to its cost-effectiveness and efficiency. Identifying an optimal solvent system is key.
Overall Process Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
2-Chloro-3-nitropyridine: This compound is a skin and eye irritant.[10][11] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, flush the affected area with plenty of water.
-
Pyrrolidine: This reagent is highly flammable, corrosive, and harmful if swallowed, inhaled, or absorbed through the skin.[5][6] It causes severe skin and eye burns.[6][7] It is also a lachrymator.[5] Handle with extreme care, ensuring no ignition sources are present.[6][8]
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid creating dust.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from open flames and sparks.
In case of accidental exposure, immediately seek medical attention and consult the relevant Safety Data Sheet (SDS) for detailed first-aid measures.[3][5]
Expected Results
Following this protocol, a yield of 85-95% of this compound can be expected. The purity, as determined by HPLC or NMR, should be >98% after purification.
| Parameter | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.20 g/mol [12] |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Melting Point | 68-71 °C |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to the safety and scale-up considerations outlined, researchers and production chemists can efficiently and safely produce this important chemical intermediate for a variety of applications in research and development.
References
- 1. fishersci.it [fishersci.it]
- 2. atlas.org [atlas.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cpachem.com [cpachem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites [organic-chemistry.org]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. appchemical.com [appchemical.com]
Application Notes and Protocols for the Utilization of 3-Nitro-2-(1-pyrrolidinyl)pyridine in the Development of Kinase Inhibitors
Introduction: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The deregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to form key interactions within the ATP-binding site of kinases.[1][2][3] Similarly, the pyrrolidine moiety offers three-dimensional diversity, enabling exploration of the pharmacophore space and enhancing binding affinity and selectivity.[4]
This document outlines the strategic application of 3-Nitro-2-(1-pyrrolidinyl)pyridine as a versatile starting material for the synthesis and development of a new generation of kinase inhibitors. The presence of the nitro group on the pyridine ring is not a liability but a strategic chemical handle. Nitropyridines are valuable precursors in the synthesis of a wide array of bioactive molecules, allowing for facile conversion to an amino group, which can then be elaborated to build diverse chemical libraries.[1][3][5] This guide provides a conceptual framework and detailed protocols for researchers, scientists, and drug development professionals to leverage this scaffold in the discovery of novel and potent kinase inhibitors.
The Rationale: this compound as a Latent Pharmacophore
The core hypothesis is that the 2-(1-pyrrolidinyl)pyridine fragment can be positioned to interact with the hinge region of the kinase ATP-binding site, a common feature of many successful kinase inhibitors.[6] The nitro group at the 3-position, once reduced to an amine, provides a vector for introducing a variety of substituents that can target other regions of the ATP pocket, thereby modulating potency and selectivity.
Proposed Synthetic Pathway and Library Development
The transformation of this compound into a library of potential kinase inhibitors is a multi-step process that begins with the crucial reduction of the nitro group. This is followed by diversification through amide bond formation, a robust and widely used reaction in medicinal chemistry.
Caption: Proposed synthetic workflow from the starting material to a diversified library.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 3-Amino-2-(1-pyrrolidinyl)pyridine (Key Intermediate)
This protocol details the reduction of the nitro group, a critical step in unmasking the functionality required for library synthesis.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Reaction flask and standard glassware
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% palladium on carbon (0.1 eq) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Amino-2-(1-pyrrolidinyl)pyridine can be purified by column chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.
Conceptual Framework for Biological Evaluation
Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. This process typically follows a hierarchical approach, moving from broad biochemical screens to more physiologically relevant cellular assays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Nitro-2-(1-pyrrolidinyl)pyridine in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[3] When functionalized with a pyrrolidine ring, another versatile scaffold known for its favorable pharmacokinetic properties and ability to explore three-dimensional chemical space, the resulting molecule becomes a highly attractive starting point for the development of novel therapeutics.[4][5] The subject of this guide, 3-Nitro-2-(1-pyrrolidinyl)pyridine, combines these features with a strategically placed nitro group, which serves as a versatile chemical handle for a variety of synthetic transformations.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the core chemical principles, provide detailed, field-proven protocols for key transformations, and discuss the characterization of the resulting derivatives. The overarching goal is to empower researchers to efficiently generate libraries of novel compounds for biological screening, thereby accelerating the drug discovery process.
Core Chemistry and Strategic Considerations
The derivatization strategy for this compound primarily revolves around the chemical reactivity of the nitro group and the pyridine ring. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain reactions and can itself be transformed into other functional groups, most notably an amine. This amino group then opens up a vast array of possibilities for further derivatization through well-established coupling chemistries.
Our strategic approach is twofold:
-
Reduction of the Nitro Group: The conversion of the 3-nitro group to a 3-amino group is the cornerstone of our derivatization strategy. This transformation dramatically alters the electronic properties of the pyridine ring and introduces a nucleophilic center, paving the way for a multitude of subsequent reactions.[6]
-
Functionalization of the Resulting Aminopyridine: The newly formed 3-amino-2-(1-pyrrolidinyl)pyridine is a versatile intermediate that can be readily elaborated using a variety of modern cross-coupling and amidation reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key process in establishing structure-activity relationships (SAR).
The following sections will provide detailed protocols for these key transformations.
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the starting material is a critical first step. While not the focus of derivatization, a reliable protocol for its preparation is essential. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with pyrrolidine.[7] The presence of the nitro group at the 3-position activates the 2-position for nucleophilic attack.[8]
Protocol 1: Synthesis of this compound
-
Materials:
-
2-Chloro-3-nitropyridine
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack.
-
Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, as halopyridines can be less reactive than other aryl halides.[7]
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the starting material.
Part 2: Reduction to 3-Amino-2-(1-pyrrolidinyl)pyridine
The reduction of the nitro group to an amine is a pivotal step. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.[6][9] We will focus on a robust and widely used method employing iron powder in the presence of an acid.[10]
Protocol 2: Reduction of this compound
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Dichloromethane (DCM)
-
Celite®
-
-
Procedure:
-
To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 3-Amino-2-(1-pyrrolidinyl)pyridine, which can often be used in the next step without further purification.
-
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a mild acid (generated in situ from ammonium chloride) is a cost-effective and efficient reagent for the reduction of aromatic nitro groups.[10] It is generally preferred over more reactive metals like tin or zinc due to easier workup and lower toxicity.
-
Ammonium Chloride: Acts as a proton source to facilitate the reduction process.
-
Solvent System: The ethanol/water mixture provides good solubility for the organic substrate and the inorganic reagents.
Diagram 2: Reduction of the Nitro Group
Caption: Key transformation to the versatile amino intermediate.
Part 3: Derivatization of 3-Amino-2-(1-pyrrolidinyl)pyridine
The 3-amino-2-(1-pyrrolidinyl)pyridine intermediate is now ready for a wide range of derivatization reactions. Below are protocols for three of the most powerful and commonly used methods in drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. These reactions allow for the introduction of a diverse array of substituents at the 3-position, enabling a thorough exploration of the chemical space.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[11] To apply this reaction, the amino group of our intermediate first needs to be converted to a halide (e.g., a bromide or iodide) via a Sandmeyer-type reaction.
Protocol 3a-1: Conversion of Amine to Bromide
-
Materials:
-
3-Amino-2-(1-pyrrolidinyl)pyridine
-
Copper(II) bromide (CuBr2)
-
tert-Butyl nitrite
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of 3-Amino-2-(1-pyrrolidinyl)pyridine (1.0 eq) and CuBr2 (1.5 eq) in acetonitrile at 0 °C, add tert-butyl nitrite (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to obtain 3-Bromo-2-(1-pyrrolidinyl)pyridine.
-
Protocol 3a-2: Suzuki-Miyaura Coupling
-
Materials:
-
3-Bromo-2-(1-pyrrolidinyl)pyridine
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a reaction vessel, add 3-Bromo-2-(1-pyrrolidinyl)pyridine (1.0 eq), the boronic acid/ester (1.2 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water).
-
Heat the reaction mixture to 90-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)2) and a bulky, electron-rich phosphine ligand (like SPhos) is highly effective for the Suzuki-Miyaura coupling of heteroaryl halides.[4][12]
-
Base: An aqueous base is required for the transmetalation step of the catalytic cycle.[11]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
Diagram 3: Suzuki-Miyaura Coupling Workflow
Caption: Two-step sequence for C-C bond formation.
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[3] This reaction can be performed directly on the 3-Bromo-2-(1-pyrrolidinyl)pyridine intermediate.
Protocol 3b: Buchwald-Hartwig Amination
-
Materials:
-
3-Bromo-2-(1-pyrrolidinyl)pyridine
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 3-Bromo-2-(1-pyrrolidinyl)pyridine (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.025 eq), Xantphos (0.1 eq), and NaOtBu (1.4 eq) in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 100-120 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source like Pd2(dba)3 combined with a bidentate phosphine ligand such as Xantphos is effective for the amination of heteroaryl halides.[13][14]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.[3]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and an inert atmosphere are essential.
Diagram 4: Buchwald-Hartwig Amination Workflow
Caption: C-N bond formation via palladium catalysis.
Amide bond formation is arguably the most common reaction in medicinal chemistry. The 3-amino group of our intermediate can be readily acylated using a variety of carboxylic acids and coupling agents.[15]
Protocol 3c: Amide Coupling
-
Materials:
-
3-Amino-2-(1-pyrrolidinyl)pyridine
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of 3-Amino-2-(1-pyrrolidinyl)pyridine (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.
-
Dry over MgSO4, concentrate, and purify by column chromatography or preparative HPLC.
-
Causality Behind Experimental Choices:
-
Coupling Agent: HATU is a highly efficient coupling agent that minimizes side reactions and is effective even with less nucleophilic amines like 3-aminopyridines.[15]
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the acids present and formed during the reaction.
-
Solvent: DMF is an excellent solvent for amide coupling reactions, dissolving a wide range of substrates and reagents.
Diagram 5: Amide Bond Formation Workflow
Caption: Formation of amides from the amino intermediate.
Characterization of Derivatives
The structural elucidation of the synthesized derivatives is a critical step to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure of the synthesized compounds. The chemical shifts and coupling constants of the pyridine and substituent protons provide valuable information about the substitution pattern.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and assessing the purity of the final compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the amino group or the C=O stretch of an amide.[17]
Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for the Pyridine Ring Protons
| Proton | This compound | 3-Amino-2-(1-pyrrolidinyl)pyridine |
| H4 | ~8.2 | ~7.0 |
| H5 | ~7.2 | ~6.8 |
| H6 | ~8.5 | ~7.8 |
Note: These are approximate values and will vary depending on the solvent and other substituents. The upfield shift of the pyridine protons upon reduction of the nitro group is a characteristic diagnostic feature.
Conclusion and Future Perspectives
The derivatization of this compound offers a powerful and flexible platform for the generation of diverse chemical libraries for drug discovery. By leveraging the strategic reduction of the nitro group to an amine, followed by a suite of robust and reliable coupling reactions, researchers can efficiently synthesize a wide range of novel analogues. The protocols outlined in this guide provide a solid foundation for these synthetic efforts.
The resulting compounds, featuring the privileged aminopyridine and pyrrolidine scaffolds, are well-positioned for screening against a multitude of biological targets.[18][19] The systematic exploration of the chemical space around this core structure will undoubtedly lead to the identification of new lead compounds and ultimately contribute to the development of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nva.sikt.no [nva.sikt.no]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 17. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Reactivity of 3-Nitro-2-(1-pyrrolidinyl)pyridine with Amine and Alcohol Nucleophiles
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the reactivity of 3-Nitro-2-(1-pyrrolidinyl)pyridine. This substrate is a highly activated heterocyclic compound poised for nucleophilic aromatic substitution (SNAr). We present the foundational principles governing its reactivity, focusing on reactions with amine and alcohol nucleophiles. This guide offers field-proven, step-by-step protocols for the synthesis of the starting material from commercially available precursors and its subsequent functionalization. Mechanistic insights, workflow diagrams, and key experimental considerations are provided to ensure reproducible and efficient synthesis of novel substituted pyridine derivatives.
Introduction: Understanding the Substrate
This compound (CAS 26820-73-5) is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science.[][2] Its chemical architecture, featuring both a potent electron-withdrawing group (EWG) and a strong electron-donating group (EDG), creates a unique electronic profile that dictates its reactivity.
-
The Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful EWG. It significantly lowers the electron density of the pyridine ring through both inductive (-I) and resonance (-M) effects. This electron deficiency, or π-deficiency, renders the aromatic ring highly susceptible to attack by nucleophiles.[3][4]
-
The Pyrrolidinyl Group (-NC₄H₈): Located at C2, the pyrrolidinyl moiety is a cyclic secondary amine that acts as a strong EDG. Its nitrogen lone pair donates electron density into the pyridine ring via the resonance effect (+M). While EDGs typically deactivate aromatic rings towards nucleophilic attack, the strategic placement of the nitro group overcomes this, making the system reactive. The pyrrolidinyl scaffold itself is a prevalent core structure in many biologically active compounds.[5][6]
The combination of these groups activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for modifying aromatic systems.[4][7] This guide will focus on SNAr reactions where amine and alcohol nucleophiles displace the nitro group, a well-documented leaving group in highly activated systems.[8]
Foundational Synthesis: Preparation of the Starting Material
Before exploring its reactions, it is essential to have a reliable method for synthesizing the title compound. This compound is readily prepared from 2-chloro-3-nitropyridine via an SNAr reaction. The chlorine atom at the C2 position is highly activated by the adjacent nitro group and the ring nitrogen, making it an excellent leaving group for substitution by an amine like pyrrolidine.[9][10][11]
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of the starting material.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine.
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add triethylamine to the solution. This base will act as a scavenger for the HCl generated during the reaction.
-
Slowly add pyrrolidine to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the acetonitrile under reduced pressure.
-
Resuspend the residue in ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.
Part A: Reaction with Amine Nucleophiles
The reaction of this compound with amines proceeds via the SNAr mechanism, where the amine nucleophile displaces the nitro group at the C3 position. The pyridine ring, activated by the nitro group itself, facilitates the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
Mechanism of SNAr with Amines
The reaction is a two-step process:
-
Nucleophilic Attack: The amine attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming the Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.
-
Elimination/Rearomatization: The complex collapses, expelling the nitrite ion (NO₂⁻) as the leaving group and restoring the aromaticity of the pyridine ring to form the final substituted product.
Caption: The addition-elimination mechanism for SNAr.
Protocol 3.1: General Procedure for Amination
This protocol uses morpholine as a representative secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.0-3.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous (optional, as base)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Add this compound and anhydrous DMSO to an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add morpholine to the solution. If the amine salt is used or if the amine is not basic enough, an auxiliary base like K₂CO₃ can be added.
-
Heat the reaction mixture to 80-120°C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Causality: Polar aprotic solvents like DMSO are ideal for SNAr reactions. They effectively solvate cations but poorly solvate anions (the nucleophile), leaving the nucleophile "naked" and highly reactive.[12][13][14][15] Higher temperatures provide the necessary activation energy for the initial nucleophilic attack.
-
-
Monitor the reaction by TLC or LC-MS. The reaction may take 6-24 hours.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
| Amine Nucleophile | Conditions | Expected Product | Notes |
| Benzylamine | DMSO, 100°C, 12h | 3-(Benzylamino)-2-(1-pyrrolidinyl)pyridine | Primary amine, may require a non-nucleophilic base to prevent N-deprotonation. |
| Piperidine | Neat, 100°C, 8h | 3-(1-Piperidinyl)-2-(1-pyrrolidinyl)pyridine | Highly nucleophilic; can often be run with excess amine as the solvent. |
| Aniline | DMF, Cs₂CO₃, 140°C, 24h | 3-(Phenylamino)-2-(1-pyrrolidinyl)pyridine | A weaker nucleophile; requires higher temperatures and a base. |
Part B: Reaction with Alcohol Nucleophiles
Alcohols are generally weak nucleophiles and do not react directly with activated aryl systems. To facilitate the SNAr reaction, the alcohol must first be deprotonated by a strong, non-nucleophilic base to form a potent alkoxide nucleophile. The resulting alkoxide can then readily displace the nitro group.
Mechanism of SNAr with Alkoxides
The mechanism is analogous to the amination reaction, involving the formation of a Meisenheimer complex.
-
Deprotonation: A strong base (e.g., sodium hydride, NaH) abstracts the proton from the alcohol (R-OH) to generate the alkoxide (R-O⁻).
-
Nucleophilic Attack: The alkoxide attacks the C3 position of the pyridine ring.
-
Elimination: The nitrite ion is expelled, yielding the 3-alkoxy-2-(1-pyrrolidinyl)pyridine product.
Caption: Two-step process for reaction with alcohols.
Protocol 4.1: General Procedure for Alkoxylation
This protocol uses methanol as a representative alcohol.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Methanol (MeOH), anhydrous (2.0-5.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water and Brine
Procedure:
-
Safety First: NaH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.
-
To a flask containing anhydrous THF under nitrogen, carefully add the NaH dispersion.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add anhydrous methanol to the NaH suspension. Hydrogen gas will evolve. Stir for 20-30 minutes at 0°C to ensure complete formation of sodium methoxide.
-
Causality: Performing this step at 0°C controls the rate of hydrogen evolution. Anhydrous conditions are critical to prevent quenching the NaH and the highly basic alkoxide.[16]
-
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the freshly prepared sodium methoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.
-
Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via column chromatography.
| Alcohol Nucleophile | Base | Conditions | Expected Product |
| Ethanol | NaH | THF, RT, 12h | 3-Ethoxy-2-(1-pyrrolidinyl)pyridine |
| tert-Butanol | KOtBu | THF, 50°C, 24h | 3-(tert-Butoxy)-2-(1-pyrrolidinyl)pyridine |
| Phenol | K₂CO₃ | DMF, 100°C, 18h | 3-Phenoxy-2-(1-pyrrolidinyl)pyridine |
References
- 2. appchemical.com [appchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. scielo.br [scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 13. reddit.com [reddit.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine
Welcome to the technical support center for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide field-proven insights, troubleshooting protocols, and a mechanistic understanding to ensure the success of your synthesis.
Overview of the Synthesis
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. It proceeds by reacting 2-chloro-3-nitropyridine with pyrrolidine. The reaction is facilitated by the strong electron-withdrawing nature of the nitro (-NO₂) group, which activates the pyridine ring for nucleophilic attack by destabilizing the aromatic system and stabilizing the negatively charged intermediate.[1][2] The nitro group's position ortho to the chlorine leaving group is critical for this activation.
The general reaction scheme is as follows:
2-chloro-3-nitropyridine + pyrrolidine → this compound + HCl
The hydrochloric acid byproduct is typically neutralized by using an excess of pyrrolidine or by adding a non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: Why is the nitro group essential for this reaction? A1: The nitro group is a powerful electron-withdrawing group. In the context of an SNAr reaction, it serves two primary functions:
-
Activation: It reduces the electron density of the pyridine ring, making it more electrophilic and susceptible to attack by a nucleophile (pyrrolidine).[1][2]
-
Stabilization: It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the first step of the reaction.[1][2] Without this group, the reaction would be exceedingly slow or would not proceed under typical conditions.
Q2: What is the mechanism of this reaction? A2: The reaction follows a two-step addition-elimination mechanism.[1][2]
-
Addition: The nucleophile (pyrrolidine) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the departure of the leaving group (chloride ion).
Q3: Can I use other 2-halopyridines, like 2-fluoro-3-nitropyridine? A3: Yes, and in many SNAr reactions, fluoride is a better leaving group than chloride. The "element effect" in SNAr often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions.[3] This is because the first step (nucleophilic attack) is typically rate-determining, and the high electronegativity of fluorine strongly enhances the electrophilicity of the carbon atom it is attached to. However, 2-chloro-3-nitropyridine is more commonly used due to its commercial availability and cost-effectiveness.[4][5][6][7]
Q4: What are the typical storage conditions for the starting material, 2-chloro-3-nitropyridine? A4: 2-Chloro-3-nitropyridine should be stored in a cool, dry place, away from direct sunlight and heat to prevent degradation.[4] It is a yellow crystalline solid that can be irritating to the eyes, skin, and respiratory system, so appropriate personal protective equipment (PPE) should always be used.[4][5]
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
Q: I have set up the reaction, but after the recommended time, my TLC analysis shows mostly starting material and very little product. What could be the cause?
A: This is a common issue that can be traced back to several factors. Let's diagnose it systematically.
Possible Cause 1: Reagent Quality
-
2-Chloro-3-nitropyridine Degradation: The starting material may have degraded during storage. It should be a yellow crystalline solid.[4] Discoloration (e.g., turning brown) could indicate impurities or degradation.
-
Pyrrolidine Quality: Ensure the pyrrolidine is free of excessive water and has not oxidized. Using a freshly opened bottle or a recently distilled batch is recommended.
Solution:
-
Confirm the purity of 2-chloro-3-nitropyridine via melting point (100-103 °C) or NMR spectroscopy.[5]
-
If degradation is suspected, purify the starting material by recrystallization (e.g., from ethyl acetate) or acquire a new batch.[8]
Possible Cause 2: Insufficient Reaction Temperature
-
The SNAr reaction, while activated, still requires sufficient thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity. Room temperature reactions may be sluggish.
Solution:
-
Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective. Use a reflux condenser to prevent solvent and pyrrolidine loss.
-
Monitor the reaction progress by TLC every 1-2 hours to find the optimal reaction time at the chosen temperature.
Possible Cause 3: Inadequate Base
-
The reaction generates HCl as a byproduct. This will protonate the nucleophile (pyrrolidine), forming a non-nucleophilic pyrrolidinium salt and effectively quenching the reaction.
Solution:
-
Use at least two equivalents of pyrrolidine: one to act as the nucleophile and one to act as a base to neutralize the HCl.
-
Alternatively, use one equivalent of pyrrolidine and one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This can be more atom-economical and simplifies purification.
Below is a troubleshooting workflow to diagnose low yield issues.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Purification Challenges
Q: My reaction seems to have worked, but I'm struggling with the purification. How can I effectively isolate the product?
A: Purification typically involves a workup to remove excess reagents and salts, followed by column chromatography.
Issue 1: Removing Excess Pyrrolidine
-
Pyrrolidine is a basic amine and can interfere with chromatography.
Solution: Acidic Wash
-
During the aqueous workup, perform a wash with a dilute acid like 1M HCl or 5% citric acid solution. This will protonate the excess pyrrolidine, forming a water-soluble salt that will partition into the aqueous layer, leaving your neutral product in the organic layer (e.g., Ethyl Acetate, DCM).
Issue 2: Product is Water-Soluble
-
While the product is predominantly organic-soluble, it has a polar nitro group and a basic nitrogen atom, which can give it some aqueous solubility, especially if the aqueous layer becomes acidic.
Solution: Careful Workup
-
After the acidic wash, wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Follow with a brine wash to remove bulk water.
-
Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
If product loss to the aqueous layer is suspected, you can back-extract the acidic aqueous layer with fresh organic solvent after re-basifying it with NaOH.
Issue 3: Difficulty in Column Chromatography
-
The product is a polar compound and may streak on a silica gel column or be difficult to elute.
Solution: Optimized Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 30-40% EtOAc.
-
TLC Analysis: Before running the column, find a solvent system on a TLC plate that gives your product an Rf value of approximately 0.25-0.35 for good separation.
-
Adding a Modifier: If the product spot streaks on the TLC plate (indicating strong interaction with the acidic silica), adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help by competing for the active sites on the silica, resulting in sharper peaks and better separation.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Degraded starting material | Verify purity via MP/NMR. Recrystallize or use a new batch. |
| Reaction temperature too low | Heat the reaction to 50-80 °C and monitor by TLC. | |
| Insufficient base | Use >2 equivalents of pyrrolidine or add 1.1 eq. of TEA/DIPEA. | |
| Purification Issues | Excess pyrrolidine remains | Perform an acidic wash (e.g., 1M HCl) during workup. |
| Product streaking on column | Use a mobile phase containing a small amount of triethylamine (~1%). | |
| Incomplete separation | Optimize the mobile phase using TLC to achieve a product Rf of ~0.3. | |
| Side Product Formation | Reaction run for too long/hot | Monitor reaction closely by TLC and stop once starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety measures.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., acetonitrile, ethanol, or DMF, ~5-10 mL per mmol of starting material). Add pyrrolidine (2.2 eq.).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Workup: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent. b. Dissolve the residue in ethyl acetate. c. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyrrolidine), saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Use a silica gel-coated TLC plate.
-
Spotting: Dissolve small aliquots of your reaction mixture in ethyl acetate. Spot lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 30% EtOAc/Hexanes).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The product should be a new, more polar spot (lower Rf) than the starting 2-chloro-3-nitropyridine.
Mechanistic Visualization
The SNAr mechanism involves the formation of a key intermediate. The diagram below illustrates the steps.
Caption: Reaction mechanism for the SNAr synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Chloro-3-nitropyridine 99 5470-18-8 [sigmaaldrich.com]
- 6. 2-Chloro-3-Nitropyridine [jubilantingrevia.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 3-Nitro-2-(1-pyrrolidinyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure your success in the lab and beyond.
Overview of the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The primary and most common route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and pyrrolidine. While this reaction appears straightforward on a small scale, scaling up presents a unique set of challenges that can impact yield, purity, and safety.
This guide will focus on the two main stages of the synthesis:
-
Stage 1: Synthesis of 2-chloro-3-nitropyridine
-
Stage 2: Nucleophilic Aromatic Substitution with Pyrrolidine
We will explore the intricacies of each stage, providing expert insights to overcome potential hurdles.
Process Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Stage 1 - Synthesis of 2-chloro-3-nitropyridine
The quality of the starting material, 2-chloro-3-nitropyridine, is paramount for a successful scale-up. Common issues in this stage include incomplete reactions, formation of byproducts, and difficulties in purification.
FAQ 1: My nitration of 2-pyridone is low-yielding. What are the critical parameters to control?
Answer: Low yields in the nitration of 2-pyridone are often due to suboptimal reaction conditions. The nitrating agent and temperature control are critical. A common method involves using a mixture of nitric acid and sulfuric acid.
Troubleshooting Steps:
-
Nitrating Agent: Ensure the use of a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent.[1]
-
Temperature Control: This reaction is highly exothermic.[2] Maintain a low temperature (typically 0-10 °C) during the addition of 2-pyridone to the nitrating mixture to prevent over-nitration and decomposition. A runaway reaction is a significant safety hazard.[2][3]
-
Reaction Time and Quenching: Allow the reaction to proceed to completion by monitoring with TLC or HPLC. Quench the reaction by carefully pouring the mixture onto ice to precipitate the 3-nitro-2-pyridone.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 10 °C | Minimizes side reactions and prevents thermal runaway. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Ensures efficient nitration. |
| Reaction Time | 2 - 4 hours | Allows for complete conversion. |
FAQ 2: The chlorination of 3-nitro-2-pyridone with phosphorus oxychloride (POCl₃) is sluggish and gives a dark, impure product. How can I improve this step?
Answer: The chlorination of 3-nitro-2-pyridone is a crucial step that can be challenging. The formation of a dark, impure product often points to decomposition at elevated temperatures and the presence of residual acids.
Troubleshooting Steps:
-
Reagent Purity: Use freshly distilled phosphorus oxychloride (POCl₃) to avoid side reactions from impurities.
-
Temperature and Time: Refluxing is necessary, but prolonged heating can lead to decomposition. Aim for the minimum time required for complete conversion, typically monitored by TLC.[4] A reaction time of around 4 hours is often sufficient.[4]
-
Work-up Procedure: After the reaction, it is crucial to remove excess POCl₃, often by distillation.[4] The subsequent quenching with ice water must be done slowly and with vigorous stirring to manage the exothermic reaction.
-
Neutralization and Extraction: Neutralize the acidic mixture carefully with a base like sodium carbonate or sodium hydroxide solution until the pH is weakly alkaline.[5] This is critical to prevent product degradation. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
Troubleshooting Workflow: Chlorination Step
Caption: A step-by-step guide to troubleshooting the chlorination of 3-nitro-2-pyridone.
Troubleshooting Guide: Stage 2 - Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction between 2-chloro-3-nitropyridine and pyrrolidine is the core of the synthesis. Challenges at this stage often revolve around controlling the reaction's exothermicity, minimizing side reactions, and achieving high purity of the final product.
FAQ 3: The SNAr reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?
Answer: The reaction between 2-chloro-3-nitropyridine and pyrrolidine is indeed highly exothermic, and uncontrolled temperature can lead to runaway reactions and the formation of impurities.[6]
Best Practices for Temperature Management:
-
Slow Addition: Add the pyrrolidine dropwise to a solution of 2-chloro-3-nitropyridine in a suitable solvent. This allows for better heat dissipation.
-
Cooling Bath: Use an ice bath or a chiller to maintain the reaction temperature within a specific range, typically 0-25 °C.
-
Solvent Choice: A solvent with a good heat capacity, such as isopropanol or N,N-dimethylformamide (DMF), can help to absorb the heat generated.[7][8]
-
Monitoring: Use a temperature probe to monitor the internal temperature of the reaction vessel continuously.
FAQ 4: I am observing significant amounts of a dark, tar-like byproduct in my crude product. What is the cause and how can I prevent it?
Answer: The formation of dark, tar-like byproducts is a common issue in the scale-up of this SNAr reaction. This is often due to side reactions, such as polymerization or decomposition, which are exacerbated by excess heat and the presence of impurities.
Prevention Strategies:
-
Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 2-chloro-3-nitropyridine. However, a large excess can lead to purification challenges.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Purity of Starting Materials: Ensure that both the 2-chloro-3-nitropyridine and pyrrolidine are of high purity. Impurities can catalyze side reactions.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation. Monitor the reaction progress by TLC or HPLC.
FAQ 5: Purification of the final product, this compound, by column chromatography is not practical for large quantities. Are there alternative purification methods?
Answer: While column chromatography is effective on a small scale, it is often not feasible for large-scale production. Recrystallization and solid-phase extraction are viable alternatives.
Alternative Purification Methods:
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds.
-
Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for this compound include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.
-
-
Solid-Phase Extraction (SPE): For removing specific impurities, SPE can be a useful technique. For instance, a silica plug can be used to remove polar impurities. Phenylboronic acid (PBA) functionalized silica has been shown to be effective in purifying pyridine-containing compounds.[9]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective | Solvent selection can be time-consuming |
| Solid-Phase Extraction | Good for removing specific impurities | Can be expensive on a large scale |
| Acid-Base Extraction | Effective for removing non-basic impurities | May require multiple extractions |
Safety Considerations
The synthesis of this compound involves hazardous materials and reactions. A thorough understanding of the safety risks is crucial.
Thermal Hazards of Nitro Compounds
Organic nitro compounds are known to be thermally unstable and can decompose exothermically, sometimes explosively.[3][10] The presence of the nitro group in this compound and its precursors necessitates careful handling and temperature control.
-
Hazard Identification: Both the nitration and the SNAr reactions are highly exothermic. Runaway reactions can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes from reagents like POCl₃ and pyrrolidine.[11]
-
Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) readily available.[11]
Chemical Hazards
| Chemical | Hazards |
| Nitric Acid | Corrosive, strong oxidizer |
| Sulfuric Acid | Corrosive, causes severe burns |
| Phosphorus Oxychloride (POCl₃) | Corrosive, toxic by inhalation, reacts violently with water |
| Pyrrolidine | Flammable, corrosive, toxic |
| 3-Nitropyridine derivatives | Toxic if swallowed, skin and eye irritant.[12] |
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 9. jti.com [jti.com]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. echemi.com [echemi.com]
- 12. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Nitropyridines
Welcome to the technical support center for the synthesis of substituted nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their synthetic endeavors. Here, we will delve into the underlying principles, troubleshoot common experimental hurdles, and provide validated protocols to achieve your desired isomers.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter regarding the regioselective synthesis of nitropyridines:
Q1: Why is the direct nitration of pyridine so challenging and often low-yielding?
A1: The direct nitration of pyridine is inherently difficult due to the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, which withdraws electron density from the ring, deactivating it towards electrophilic aromatic substitution (EAS) reactions like nitration.[1] This deactivation is so significant that pyridine is much less reactive than benzene in these reactions.[1] Furthermore, under the strongly acidic conditions typically used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring by placing a positive charge on the nitrogen, making it even more resistant to attack by an electrophile like the nitronium ion (NO₂⁺).
Q2: I'm trying to directly nitrate a substituted pyridine. How do the existing substituents influence where the nitro group will add?
A2: The directing effects of substituents on a pyridine ring are analogous to those in benzene chemistry.[2]
-
Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups will "activate" the ring, making it more susceptible to electrophilic attack. They generally direct the incoming nitro group to the ortho and para positions relative to themselves.
-
Electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups will "deactivate" the ring, making the reaction more difficult. They typically direct the incoming nitro group to the meta position.
It's crucial to consider both the electronic properties and the steric hindrance of the existing substituents when predicting the outcome of a nitration reaction.
Q3: I need to synthesize a 4-nitropyridine derivative. Is direct nitration a viable option?
A3: Direct nitration of pyridine itself is not a practical method for obtaining 4-nitropyridine due to the strong deactivation of the ring and the preference for substitution at the 3-position.[1][3] A much more effective and widely used strategy is the nitration of pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield the desired 4-nitropyridine.[4]
Q4: What is the "Bakke procedure," and when should I consider using it?
A4: The Bakke procedure is an excellent method for the synthesis of 3-nitropyridines under relatively mild conditions, offering a significant improvement over the harsh conditions of direct nitration.[5] This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt.[5][6][7] This intermediate then undergoes a rearrangement, facilitated by a nucleophile like bisulfite, to yield 3-nitropyridine.[6][7] The mechanism is not a direct electrophilic aromatic substitution but rather involves a[5][6] sigmatropic shift of the nitro group from the nitrogen to the C-3 position.[5][8] This procedure is particularly useful when you need to specifically synthesize a 3-nitropyridine and want to avoid the low yields and harsh conditions of traditional nitration methods.
Q5: I have a halopyridine. Can I use it to synthesize a nitropyridine?
A5: Yes, this is a very common and effective strategy, particularly if the halogen is at the 2- or 4-position. The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group like a halogen.[9] For example, you can react a 2-chloropyridine with a nitrite source to introduce a nitro group at the 2-position. The success of this reaction is highly dependent on the position of the halogen and the presence of other activating or deactivating groups on the ring.
Troubleshooting Guides
This section provides detailed solutions to specific experimental challenges you might face.
Challenge 1: Low Yield and Poor Regioselectivity in the Direct Nitration of a Substituted Pyridine
Question: I am attempting to nitrate a substituted pyridine using a standard nitric acid/sulfuric acid mixture, but I'm getting a low yield of a mixture of isomers. How can I improve this?
Answer:
This is a common issue stemming from the inherent low reactivity of the pyridine ring. Here's a systematic approach to troubleshoot this problem:
1. Understanding the Root Cause:
-
Ring Deactivation: As mentioned, the pyridine nitrogen deactivates the ring, making it less nucleophilic.[1]
-
Protonation: In strong acid, the pyridine nitrogen is protonated, further deactivating the ring.[10]
-
Substituent Effects: Your existing substituent is directing the nitration, but the harsh conditions may be leading to side reactions or decomposition of your starting material.
2. Strategic Solutions:
-
Alternative Nitrating Agents: For sensitive substrates, consider using milder nitrating agents. A mixture of nitric acid and acetic anhydride can sometimes be effective.
-
The N-Oxide Strategy (for 4-nitro isomers): If your target is a 4-nitropyridine, the most reliable approach is to first synthesize the corresponding pyridine N-oxide. The N-oxide activates the ring, and the nitration will proceed with high regioselectivity to the 4-position.[4] The subsequent deoxygenation of the N-oxide will give you your desired product in good yield.
Experimental Protocol: Synthesis of 4-Nitropyridine via the N-Oxide Route [4][11]
Step 1: Nitration of Pyridine N-Oxide
-
Prepare the Nitrating Mixture: In a flask equipped with a stir bar and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.
-
Reaction Setup: In a separate three-neck flask equipped with a reflux condenser, thermometer, and addition funnel, add pyridine N-oxide.
-
Addition of Nitrating Agent: Heat the pyridine N-oxide to approximately 60°C. Slowly add the prepared nitrating mixture dropwise via the addition funnel.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until the pH is 7-8. The 4-nitropyridine N-oxide will precipitate and can be collected by filtration.
Step 2: Deoxygenation of 4-Nitropyridine N-Oxide
-
Reaction Setup: Dissolve the 4-nitropyridine N-oxide in a suitable solvent like chloroform.
-
Addition of Reducing Agent: Slowly add a deoxygenating agent such as phosphorus trichloride (PCl₃) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-nitropyridine.
Data Presentation: Comparison of Direct Nitration vs. N-Oxide Strategy
| Method | Target Isomer | Typical Conditions | Regioselectivity | Typical Yield |
| Direct Nitration | 3-Nitropyridine | Conc. HNO₃/H₂SO₃, high temp. | Primarily 3-position | Very low[5] |
| N-Oxide Strategy | 4-Nitropyridine | 1. HNO₃/H₂SO₄; 2. PCl₃ | Highly selective for 4-position | Good to excellent[4] |
Visualization: Workflow for 4-Nitropyridine Synthesis
Caption: Workflow for the synthesis of 4-nitropyridine.
Challenge 2: Selective Synthesis of 3-Nitropyridines
Question: I need to synthesize a 3-nitropyridine derivative, but the direct nitration is giving me a very poor yield. What is a more efficient method?
Answer:
For the selective synthesis of 3-nitropyridines, the Bakke procedure is the method of choice. It avoids the harsh conditions of direct nitration and provides good yields of the desired 3-nitro isomer.
1. Understanding the Mechanism:
The reaction does not proceed through a direct electrophilic attack on the pyridine ring. Instead, it involves the following key steps:
-
Formation of N-Nitropyridinium Salt: Pyridine reacts with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt.[5][6][7]
-
Nucleophilic Addition: A nucleophile, typically bisulfite (HSO₃⁻), adds to the 2-position of the N-nitropyridinium salt.[6][7]
-
[5][6] Sigmatropic Rearrangement: The nitro group undergoes a[5][6] sigmatropic shift from the nitrogen atom to the 3-position of the pyridine ring.[5][7][8]
-
Elimination: The bisulfite group is eliminated, restoring the aromaticity of the ring and yielding the 3-nitropyridine.
Visualization: Mechanism of the Bakke Procedure
Caption: Simplified mechanism of the Bakke procedure.
Experimental Protocol: Synthesis of 3-Nitropyridine via the Bakke Procedure [6]
-
Reaction Setup: In a flask, dissolve the pyridine derivative in an organic solvent such as dichloromethane.
-
Addition of N₂O₅: Cool the solution and add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent. Stir the mixture to form a slurry of the N-nitropyridinium salt.
-
Quenching with Bisulfite: Pour the slurry into an aqueous solution of sodium bisulfite.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 3-nitropyridine.
Challenge 3: Introducing a Nitro Group via Nucleophilic Aromatic Substitution (SₙAr)
Question: I have a 2-chloro-5-substituted pyridine and want to replace the chlorine with a nitro group. What are the key considerations for this SₙAr reaction?
Answer:
This is a feasible transformation, but its success depends on several factors. The SₙAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[9]
1. Key Considerations:
-
Activating Groups: The presence of a strong electron-withdrawing group, such as your existing substituent at the 5-position, is crucial to activate the ring for nucleophilic attack. The nitro group itself is an excellent activating group.
-
Leaving Group Ability: Chlorine is a good leaving group for SₙAr reactions.
-
Nucleophile: You will need a source of the nitrite ion (NO₂⁻), such as sodium nitrite.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the reaction.
Experimental Protocol: SₙAr Nitration of a Halopyridine
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-5-substituted pyridine in a polar aprotic solvent like DMF.
-
Addition of Nitrite Source: Add an excess of sodium nitrite to the solution.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and purify the product by chromatography or recrystallization.
Visualization: SₙAr Mechanism for Nitration
Caption: General mechanism of SₙAr for nitropyridine synthesis.
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine
This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine. This reaction, a classic example of nucleophilic aromatic substitution (SNAr), is fundamental in the synthesis of various pharmaceutical intermediates. While seemingly straightforward, achieving consistently high yields requires careful control over several key parameters. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 2-chloro-3-nitropyridine. What are the likely causes?
A1: A stalled or incomplete reaction is one of the most common challenges. The root cause typically lies in suboptimal reaction conditions or compromised reactant activity. Let's break down the potential factors.
Potential Cause 1: Insufficient Nucleophilicity of Pyrrolidine The nucleophilic attack by pyrrolidine on the electron-deficient pyridine ring is the crucial first step. If the pyrrolidine is protonated by adventitious acid or the HCl generated during the reaction, it is rendered non-nucleophilic.
-
Solution: Ensure the reaction is run in the presence of a suitable base to scavenge the generated acid. A non-nucleophilic tertiary amine like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used in a slight excess (1.1-1.5 equivalents).[1] The base neutralizes HCl, keeping the pyrrolidine in its free, nucleophilic state.
Potential Cause 2: Inappropriate Solvent Choice The solvent plays a critical role in an SNAr reaction by influencing nucleophile reactivity and stabilizing the key intermediate.[2][3]
-
Protic Solvents (e.g., Ethanol, Methanol): These can solvate the pyrrolidine nucleophile via hydrogen bonding, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and reduces its reactivity.[4] While some protocols use alcohols, they may require higher temperatures or longer reaction times.[1]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for SNAr reactions.[5][6] They effectively solvate the counter-ion of the base but do not strongly interact with the nucleophile, leaving it "naked" and highly reactive. Furthermore, their polarity helps to stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the reaction.[2][4]
-
Solution: If using a protic solvent, consider switching to anhydrous DMF or DMSO. This change often leads to a significant increase in reaction rate and completeness.
Potential Cause 3: Low Reaction Temperature Like most chemical reactions, the rate of this SNAr substitution is temperature-dependent.
-
Solution: If the reaction is proceeding slowly at room temperature, gradually increase the heat. Typical temperatures range from 80 °C to 140 °C, depending on the solvent.[1][6] Monitor the reaction progress by TLC at regular intervals (e.g., every 1-2 hours) to avoid potential decomposition of starting materials or product at elevated temperatures.
Q2: The reaction appears complete by TLC, but my isolated yield is very low after workup and purification. Where could I be losing my product?
A2: Product loss during the isolation phase is a frustrating issue. The basic nature of the pyridine product and potential emulsion formation during extraction are common culprits.
Potential Cause 1: Product Loss During Aqueous Workup The product, this compound, contains a basic pyridine nitrogen. During an acidic or neutral aqueous wash, this nitrogen can become protonated, forming a salt that is highly soluble in the aqueous layer.
-
Solution: During the extractive workup, ensure the aqueous layer is basic (pH > 8). This can be achieved by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. This suppresses the protonation of the product, maximizing its partitioning into the organic solvent (e.g., ethyl acetate, dichloromethane).
Potential Cause 2: Inefficient Extraction The product may have moderate polarity, requiring a suitable solvent and sufficient extraction cycles for complete removal from the reaction mixture or aqueous phase.
-
Solution: Use a moderately polar organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction to ensure quantitative recovery. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.
Potential Cause 3: Loss During Purification Purification by column chromatography or recrystallization can lead to significant losses if not optimized.
-
Column Chromatography: The basic product can streak on silica gel, which is acidic. This leads to broad peaks and poor separation, resulting in mixed fractions and lower isolated yield.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). For example, when preparing the silica slurry, use a hexane/ethyl acetate mixture containing 1% Et₃N, and use the same eluent system for running the column. This neutralizes the acidic sites on the silica, leading to sharper peaks and better recovery.
-
-
Recrystallization: Choosing an inappropriate solvent can lead to either no crystal formation or the product "oiling out."
-
Solution: Perform a systematic solvent screen using small amounts of the crude product. A good recrystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol/water or ethyl acetate/hexane mixtures.
-
Q3: My crude product shows multiple spots on the TLC plate, suggesting significant byproduct formation. What are the likely side reactions?
A3: The presence of multiple byproducts points to issues with reaction specificity, often caused by reactive impurities or overly harsh conditions.
Potential Cause 1: Impure Starting Materials The quality of the starting 2-chloro-3-nitropyridine is paramount. Impurities from its synthesis can carry through and react.
-
Solution: Verify the purity of your 2-chloro-3-nitropyridine by NMR or GC-MS before starting the reaction. If necessary, purify it by recrystallization or column chromatography.[7] Similarly, ensure the pyrrolidine is of high purity and has been stored properly to prevent oxidation or water absorption.
Potential Cause 2: Reaction with Water If the reaction is not performed under anhydrous conditions, water can compete with pyrrolidine as a nucleophile, especially at higher temperatures, leading to the formation of 3-nitro-2-hydroxypyridine.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to exclude atmospheric moisture.
Potential Cause 3: Thermal Decomposition Excessively high temperatures or prolonged reaction times can lead to the decomposition of the nitro-containing aromatic ring, resulting in a complex mixture of byproducts.
-
Solution: Carefully optimize the reaction temperature. The goal is to find the minimum temperature required for the reaction to proceed to completion in a reasonable timeframe. Monitor the reaction by TLC to avoid heating for longer than necessary.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.[8]
-
Nucleophilic Addition: The nitrogen atom of pyrrolidine (the nucleophile) attacks the carbon atom bearing the chlorine atom (C2) on the 2-chloro-3-nitropyridine ring. This attack is possible because the pyridine ring is electron-deficient, and this effect is greatly enhanced by the strong electron-withdrawing nitro group at the C3 position.[9][10] This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][11] The negative charge is delocalized over the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.
-
Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group. This step is typically fast as it reforms the stable aromatic system.
FAQ 2: What is a reliable, optimized protocol for this synthesis?
A2: The following protocol is a good starting point, adapted from typical procedures for similar SNAr reactions.[1]
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Reagents: Add anhydrous dimethylformamide (DMF, 30 mL). Begin stirring to dissolve the solid. To the resulting solution, add pyrrolidine (1.0 mL, 12.0 mmol, 1.2 equiv.) dropwise, followed by anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-6 hours when the starting 2-chloro-3-nitropyridine spot is no longer visible.
-
Workup: Once complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure this compound as a yellow solid.
FAQ 3: How should I choose the optimal combination of solvent and base?
A3: The optimal choice depends on balancing reactivity, cost, and ease of workup. The table below summarizes common choices and their rationales.
| Category | Reagent | Rationale | Considerations |
| Solvent | DMF, DMSO | Polar aprotic; accelerates reaction by stabilizing the Meisenheimer complex and not solvating the nucleophile.[2][6] | High boiling points; can be difficult to remove completely during workup. |
| Acetonitrile (MeCN) | Polar aprotic; lower boiling point than DMF/DMSO, making it easier to remove. | Generally results in slower reaction rates compared to DMF or DMSO. | |
| Ethanol (EtOH) | Protic; inexpensive and easy to remove. | Can slow the reaction by H-bonding with the nucleophile; may require higher temperatures or reflux.[1][4] | |
| Base | K₂CO₃, Cs₂CO₃ | Inorganic, solid base; easy to filter off after the reaction. Does not introduce soluble amine byproducts.[12] | Heterogeneous reaction may require efficient stirring. |
| Triethylamine (Et₃N) | Organic, liquid base; soluble in many organic solvents, creating a homogeneous reaction mixture. | Can be difficult to separate from the product due to similar polarity; has a strong odor. | |
| DIPEA | Bulky organic base; less likely to act as a competing nucleophile compared to Et₃N. | More expensive than other common bases. |
Logical Troubleshooting Workflow
When faced with low yields, a systematic approach is key to identifying the problem. The following flowchart provides a logical path for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reaction Examples [cdb.ics.uci.edu]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chemrxiv.org [chemrxiv.org]
impact of base and solvent on the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine
Welcome to the technical support guide for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound from 2-chloro-3-nitropyridine and pyrrolidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this transformation is critically dependent on the judicious selection of the base and solvent, which govern reaction rate, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: This reaction proceeds via a bimolecular addition-elimination mechanism, characteristic of Nucleophilic Aromatic Substitution (SNAr).[1][2] The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro (-NO₂) group at the C-3 position, is susceptible to nucleophilic attack.[3] Pyrrolidine attacks the C-2 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.[4]
Q2: Why is a base necessary for this reaction?
A2: A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct. In the absence of a base, the generated HCl will protonate the basic nitrogen of the pyrrolidine nucleophile and the pyridine product. This protonation deactivates the nucleophile, halting the reaction, and can lead to complex purification issues. The base acts as a "sacrificial" acid scavenger.[5]
Q3: What are the key differences between using an inorganic base (like K₂CO₃) and an organic base (like Triethylamine)?
A3:
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are heterogeneous (not fully dissolved) in many organic solvents. They are effective at neutralizing HCl but can sometimes lead to longer reaction times due to their limited solubility.[6] Potassium carbonate (K₂CO₃) is a very common and cost-effective choice.[1][5]
-
Organic Bases (e.g., Triethylamine (Et₃N), DIPEA): These are homogeneous (soluble) in the reaction mixture, which can lead to faster and smoother reactions. However, they can be more challenging to remove during workup and may sometimes lead to side reactions if not chosen carefully.
Q4: How does the choice of solvent impact the reaction?
A4: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[7] Polar aprotic solvents are ideal for SNAr reactions because they can solvate cations well while leaving the anionic nucleophile relatively "naked" and more reactive.[6]
-
Highly Polar Aprotic (DMF, DMSO): These solvents are excellent for SNAr reactions and often lead to high reaction rates.[8] However, they have high boiling points, making them difficult to remove, and can have toxicity concerns.[6][9]
-
Less Polar Aprotic (Acetonitrile, THF): These are often preferred for easier workup. Acetonitrile is a good choice, though reactions may require slightly higher temperatures or longer times compared to DMF or DMSO.[7]
-
Protic Solvents (Alcohols, Water): These should generally be avoided. They can solvate the anionic nucleophile through hydrogen bonding, reducing its reactivity, and may even act as competing nucleophiles under certain conditions.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: The reaction is very slow or has stalled (low conversion of starting material).
-
Question: I've been stirring my reaction for 24 hours at room temperature in acetonitrile with potassium carbonate, but TLC analysis shows mostly unreacted 2-chloro-3-nitropyridine. What's wrong?
-
Answer & Troubleshooting Steps:
-
Increase Temperature: SNAr reactions on pyridine rings often require thermal energy to overcome the activation barrier, especially with moderately reactive leaving groups like chloride.[3] Gradually increase the reaction temperature to 50-80 °C and monitor the progress by TLC or LC-MS.
-
Check Base and Solvent Anhydrousness: The presence of water can quench strong bases and reduce nucleophile reactivity.[6] Ensure you are using anhydrous solvents and that your base has been properly stored.
-
Evaluate Solvent Choice: While acetonitrile is a good solvent, a more polar solvent like DMF or DMSO can significantly accelerate the reaction by better stabilizing the Meisenheimer complex.[7] Consider a solvent switch if heating is ineffective.
-
Assess Base Strength & Solubility: Potassium carbonate is a solid and its reaction rate can be limited by surface area. Ensure vigorous stirring. If the reaction is still slow, a soluble organic base like triethylamine or a stronger inorganic base like cesium carbonate could be tested.
-
Problem 2: The reaction yields are consistently low, despite full conversion of the starting material.
-
Question: My starting material is fully consumed, but after workup and purification, I'm only getting a 40% yield. Where is my product going?
-
Answer & Troubleshooting Steps:
-
Suspect Side Reactions: The strong electron-withdrawing nature of the nitro group makes the pyridine ring highly activated. This can sometimes lead to undesired side reactions. Check your crude NMR for unexpected byproducts.
-
Consider Dimerization/Polymerization: Although less common in this specific reaction, highly reactive species can sometimes lead to oligomeric byproducts.
-
Workup Losses: The product, this compound, is basic. During aqueous workup, ensure the pH of the aqueous layer is basic (>8) before extraction with an organic solvent. If the aqueous layer is acidic or neutral, your product may remain in the aqueous phase as a protonated salt.
-
Purification Issues: The product is quite polar. It may be retained on a silica gel column if an insufficiently polar eluent is used. Try a more polar solvent system for your column chromatography (e.g., increasing the percentage of ethyl acetate in hexane, or adding a small amount of methanol or triethylamine to the eluent).
-
Problem 3: The final product is contaminated with a persistent impurity.
-
Question: After column chromatography, my product's NMR spectrum shows an extra set of peaks that I can't identify. What could this be?
-
Answer & Troubleshooting Steps:
-
Incomplete Reaction: The most common "impurity" is unreacted starting material. Ensure your reaction has gone to completion by TLC/LC-MS before workup.
-
Hydrolysis of Starting Material: If there is moisture in the reaction, 2-chloro-3-nitropyridine can slowly hydrolyze to 3-nitro-2-hydroxypyridine. This impurity can be difficult to separate. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help.
-
Solvent-Related Impurities: If using DMF, be aware that it can decompose at high temperatures or in the presence of strong bases to form dimethylamine.[9] This could potentially act as a competing nucleophile, leading to the formation of N,N-dimethyl-3-nitropyridin-2-amine. Use the lowest effective temperature and consider alternative solvents if this is suspected.
-
Experimental Protocols & Data
General Protocol for the Synthesis of this compound
This protocol is a standard literature procedure that serves as a good starting point for optimization.
-
Reagent Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 - 2.0 eq), and anhydrous acetonitrile (10 mL per 1 mmol of starting material).
-
Nucleophile Addition: Add pyrrolidine (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate or dichloromethane. Wash with water and then with brine. Ensure the aqueous washes are basic.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.
Table 1: Impact of Base and Solvent on Reaction Outcome (Illustrative)
| Base (eq) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| K₂CO₃ (2.0) | Acetonitrile | 80 | 8 | ~85% | Standard, reliable conditions. Easy workup. |
| K₂CO₃ (2.0) | DMF | 80 | 3 | >95% | Faster reaction, but solvent removal is more difficult. |
| Et₃N (2.0) | THF | 65 (reflux) | 12 | ~70% | Homogeneous reaction, but may require longer times. |
| Cs₂CO₃ (1.5) | Acetonitrile | 60 | 5 | >90% | More reactive base, good for difficult substrates. |
| None | Acetonitrile | 80 | 24 | <5% | Demonstrates the critical need for a base. |
Visualizing the Mechanism and Workflow
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the SNAr mechanism for this synthesis.
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues with the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 2. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 9. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
analytical methods for the validation of 3-Nitro-2-(1-pyrrolidinyl)pyridine purity
An In-Depth Comparative Guide to the Analytical Validation of 3-Nitro-2-(1-pyrrolidinyl)pyridine Purity
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic organic compound whose structural motif is of significant interest in medicinal chemistry and drug development. As a potential starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API. Therefore, the validation of its purity using robust and reliable analytical methods is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for the purity validation of this compound. As a senior application scientist, the narrative herein is structured to provide not just procedural steps, but the underlying scientific rationale for method selection, experimental design, and data interpretation, grounded in internationally recognized regulatory standards.
The Regulatory Bedrock: ICH, FDA, and EMA Guidelines
Before delving into specific techniques, it is crucial to acknowledge the regulatory framework that governs analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines that ensure a harmonized approach to quality.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[6] Key validation characteristics, as outlined in ICH Q2(R2), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.
All methods discussed in this guide are evaluated within the context of these parameters, ensuring that the protocols are self-validating and meet global regulatory expectations.[9][10][11][12][13]
Orthogonal Approaches to Purity Validation: A Comparative Overview
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on "orthogonal" methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This multi-faceted approach provides a higher degree of confidence in the final purity assessment.
The primary methods for evaluating the purity of a small organic molecule like this compound are chromatographic separations for quantitative analysis of impurities and spectroscopic and other methods for structural confirmation and elemental composition.
Caption: A typical workflow for the comprehensive purity validation of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity determination. Its high resolution, sensitivity, and adaptability make it the primary choice for analyzing non-volatile and thermally labile compounds.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
-
Application to this compound: The compound possesses strong chromophores (the nitro group and the pyridine ring), making it ideally suited for UV detection. Its polarity is suitable for retention and separation on standard C18 columns. The method can quantify the main component (assay) and detect and quantify related substances (impurities).[14]
-
Advantages:
-
High sensitivity and resolving power.
-
Applicable to a wide range of compounds.
-
Quantitative accuracy and precision.
-
Well-established and accepted by regulatory agencies.
-
-
Limitations:
-
May not detect non-chromophoric impurities.
-
Requires a reference standard for quantitative analysis.
-
Volatile impurities may be missed.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It serves as an excellent orthogonal method to HPLC.
-
Principle: GC separates components based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. A carrier gas (mobile phase) transports the vaporized sample through the column.
-
Application to this compound: Given its molecular weight (193.2 g/mol ) and structure, the compound is expected to have sufficient volatility for GC analysis, especially at elevated temperatures.[15] It is particularly useful for detecting and quantifying volatile organic impurities or residual solvents that may not be observed by HPLC.[16] A flame ionization detector (FID) is commonly used for its robust and near-universal response to organic compounds.
-
Advantages:
-
Exceptional resolving power for complex mixtures of volatile compounds.
-
High sensitivity, especially with an FID.
-
Excellent for analyzing residual solvents and other volatile impurities.[17]
-
-
Limitations:
-
Only suitable for thermally stable and volatile compounds.
-
Potential for on-column degradation of sensitive analytes.
-
Less suitable for analyzing high molecular weight or highly polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation and can be used for both qualitative and quantitative purity assessment.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H and ¹³C NMR are standard for organic compounds.[18]
-
Application to this compound:
-
Structural Confirmation: A ¹H NMR spectrum will confirm the presence of protons on the pyridine and pyrrolidine rings and their respective chemical environments and couplings, verifying the compound's identity.[19][20]
-
Purity Assessment: The absence of unexpected signals in the ¹H NMR spectrum provides a good indication of high purity. Impurities with protons will generate their own signals, which can often be identified and, in some cases, quantified relative to the main component.
-
Quantitative NMR (qNMR): This powerful technique can determine the absolute purity of a substance without the need for a specific reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known concentration and purity, a direct mass purity can be calculated.
-
-
Advantages:
-
Provides definitive structural information.
-
Can detect a wide range of impurities, including those without chromophores.
-
qNMR allows for absolute purity determination.
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
Requires a relatively larger sample amount.
-
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
-
Principle: A sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.
-
Application to this compound:
-
Identity Confirmation: MS provides the molecular weight of the compound, confirming its identity. High-resolution MS (HRMS) can determine the elemental composition with high accuracy.
-
Coupled with Chromatography (LC-MS/GC-MS): When coupled with HPLC or GC, MS becomes a powerful tool for identifying unknown impurities. As an impurity peak elutes from the column, the mass spectrometer provides its molecular weight, offering crucial clues to its structure.
-
-
Advantages:
-
Extremely high sensitivity.
-
Provides molecular weight information, which is critical for identification.
-
LC-MS and GC-MS are the gold standard for impurity identification.
-
-
Limitations:
-
Quantitative analysis can be complex and may show variability.
-
Isomeric impurities (compounds with the same molecular weight but different structures) cannot be distinguished by MS alone and require chromatographic separation.
-
Elemental Analysis (EA)
EA provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.
-
Principle: A sample is combusted in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, N₂) are measured. The percentage of each element in the original sample is then calculated.[21]
-
Application to this compound: The theoretical elemental composition of this compound (C₉H₁₁N₃O₂) is C: 55.95%, H: 5.74%, N: 21.75%. EA of a synthesized batch should yield results that are very close to these theoretical values. A significant deviation can indicate the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structure.
-
Advantages:
-
Provides a fundamental measure of the compound's composition.
-
Can detect inorganic impurities and excess solvent that might be missed by other methods.
-
Confirms the empirical formula.
-
-
Limitations:
Comparative Summary of Analytical Methods
| Technique | Primary Application | Information Provided | Key Advantages | Key Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | % Purity (Area Normalization), Impurity Levels (ppm or %) | High resolution, sensitivity, quantitative accuracy, regulatory acceptance.[14][24] | Requires chromophores, may miss volatile impurities. |
| GC-FID | Orthogonal Purity & Volatile Impurities | % Purity, Residual Solvents, Volatile Impurities | Excellent for volatile compounds, high resolution, robust detector.[17] | Requires thermal stability and volatility of the analyte. |
| NMR | Structural Confirmation & Absolute Purity | Chemical Structure, Isomeric Purity, Absolute Purity (qNMR) | Definitive structural data, detects non-chromophoric impurities.[18] | Lower sensitivity, potential for signal overlap. |
| LC-MS / GC-MS | Impurity Identification | Molecular Weight of Impurities, Structural Fragments | Unmatched for identifying unknown impurities. | Quantitative response can be variable. |
| Elemental Analysis | Empirical Formula Confirmation | %C, %H, %N | Confirms elemental composition, detects inorganic impurities.[25] | Insensitive to low-level organic impurities, ±0.4% acceptance criteria.[23] |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation, adhering to established scientific principles.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method is designed to serve as the primary assay for quantifying this compound and its related impurities.
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Stationary Phase: C18 column, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade, purified (e.g., Milli-Q).
-
Formic Acid, 0.1% (v/v) solution in Water (Mobile Phase A).
-
Formic Acid, 0.1% (v/v) solution in Acetonitrile (Mobile Phase B).
-
Rationale: A C18 column provides good retention for this moderately polar molecule. The ACN/Water mobile phase is standard for reversed-phase, and the formic acid is added to control the ionization state of the basic pyridine nitrogen, ensuring sharp, symmetrical peak shapes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Rationale: A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated from the main peak and from each other within a reasonable run time.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Sample Solution: Accurately weigh approximately 25 mg of this compound and dissolve in 50.0 mL of diluent to achieve a concentration of ~0.5 mg/mL.
-
-
Validation & System Suitability:
-
System Suitability: Before analysis, inject the sample solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.
-
Purity Calculation: Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Analysis of Volatile Impurities by GC-FID
This method serves as an orthogonal check for volatile organic compounds and residual solvents.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temp: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Rationale: This temperature program starts low to resolve highly volatile solvents and then ramps up to elute the main component and any less volatile impurities. The DB-5 column is a general-purpose column suitable for a wide range of analytes.
-
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or another suitable high-purity solvent.
-
Sample Solution: Accurately weigh approximately 50 mg of the sample into a 10.0 mL volumetric flask and dissolve in the solvent. This creates a ~5 mg/mL solution.
-
-
Analysis:
-
Inject 1 µL of the sample solution using a split ratio of 20:1.
-
Identify and quantify any peaks corresponding to known residual solvents against a standard. The main peak of this compound will also be observed.
-
Visualization of Method Selection Logic
The choice of analytical methods is a logical process based on the information required. This can be visualized as a decision-making framework.
Caption: Decision logic for selecting the appropriate analytical method based on the desired information.
Conclusion
The validation of this compound purity requires a multi-pronged, orthogonal approach to ensure a comprehensive and reliable assessment. High-Performance Liquid Chromatography (HPLC) stands as the primary method for quantitative assay and the determination of non-volatile impurities due to its high resolution and sensitivity. Gas Chromatography (GC) serves as a critical orthogonal technique, specifically targeting volatile impurities and residual solvents.
For unequivocal structural confirmation and as a powerful tool for detecting a broad range of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, with qNMR offering a path to absolute purity determination. Finally, Mass Spectrometry (especially when coupled with chromatography) is the definitive tool for impurity identification, while Elemental Analysis provides fundamental confirmation of the empirical formula. By integrating data from this suite of validated analytical methods, researchers and drug development professionals can establish a robust and defensible purity profile for this compound, ensuring it meets the stringent quality standards required for pharmaceutical use.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. Quality: active substance | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH: quality | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 14. researchgate.net [researchgate.net]
- 15. calpaclab.com [calpaclab.com]
- 16. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 17. osha.gov [osha.gov]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. researchgate.net [researchgate.net]
- 20. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 21. azom.com [azom.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ptfarm.pl [ptfarm.pl]
- 25. Elemental analysis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Electrophilic Pyridines: A Comparative Analysis Focused on the Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine
This guide provides an in-depth comparative analysis of electrophilic pyridines, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships that govern the reactivity of these crucial synthetic intermediates. Our central case study will be the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a scaffold of interest in medicinal chemistry. Through this lens, we will dissect the performance of its common precursor, 2-chloro-3-nitropyridine, and compare it objectively with viable alternatives, supported by experimental data and detailed protocols.
Introduction: The Privileged Pyridine Scaffold and the SNAr Reaction
The pyridine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, found in a vast array of marketed drugs.[1][2] Its prevalence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its role as a stable, tunable scaffold. A cornerstone reaction for functionalizing this ring system is Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to attack by nucleophiles, especially when "activated" by potent electron-withdrawing groups (EWGs).[3][4]
This guide will focus on pyridines engineered to be highly electrophilic and thus exceptionally reactive in SNAr reactions. We will use the synthesis of this compound as our benchmark transformation. This requires a highly reactive electrophile—typically a 2-halo-3-nitropyridine—that can readily undergo substitution with a nucleophile like pyrrolidine. The efficiency of this reaction is paramount, and understanding the relative reactivity of different electrophilic pyridine precursors is critical for optimizing synthetic routes.
Chapter 1: The Fundamentals of Pyridine Electrophilicity in SNAr Reactions
The facility of an SNAr reaction on a pyridine ring is governed by two primary factors: the stability of the intermediate formed upon nucleophilic attack and the ability of the leaving group to depart.
The Meisenheimer Intermediate: A Key to Reactivity
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring, which breaks aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex directly correlates with the reaction rate.
Nucleophilic attack on activated pyridines is highly regioselective, favoring the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[6][7][8] This preference is due to the ability of the electronegative nitrogen atom to directly stabilize the negative charge of the Meisenheimer intermediate through resonance. Attack at the C3 (meta) position does not allow for this crucial delocalization onto the nitrogen, resulting in a significantly less stable intermediate and a much slower reaction.[6]
The presence of a strong electron-withdrawing group, such as a nitro (-NO₂) group, further stabilizes the Meisenheimer complex by delocalizing the negative charge. When a nitro group is positioned ortho or para to the site of attack, it provides substantial resonance stabilization, dramatically accelerating the reaction rate.[9]
Caption: Mechanism of SNAr on 2-halo-3-nitropyridines.
Chapter 2: The Archetype: 2-Chloro-3-nitropyridine
2-Chloro-3-nitropyridine is a widely used and commercially available electrophile for the synthesis of 2-amino-3-nitropyridine derivatives.[10][11] Its reactivity is driven by the synergistic electron-withdrawing effects of the ring nitrogen, the ortho-nitro group, and the inductive effect of the chlorine atom.
The synthesis of our target molecule, this compound, serves as a perfect illustration of its utility. The reaction proceeds cleanly and efficiently, demonstrating the high electrophilicity of the C2 position.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (approx. 0.2 M concentration of the limiting reagent)
-
Stir bar, round-bottom flask, condenser, heating mantle, and standard workup glassware.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Nucleophile Addition: While stirring the suspension at room temperature, add pyrrolidine (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and rinse with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a yellow solid.
Causality Behind Choices:
-
Base (K₂CO₃): Pyrrolidine is a basic nucleophile. The reaction generates HCl as a byproduct, which would protonate the starting pyrrolidine, rendering it non-nucleophilic. A non-nucleophilic base like K₂CO₃ is used to scavenge the acid and ensure the nucleophile remains active.
-
Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex without interfering with the reaction through hydrogen bonding.
-
Excess Nucleophile: A slight excess of pyrrolidine (1.2 eq) is used to ensure the complete consumption of the limiting electrophile.
Chapter 3: Comparative Analysis with Other Electrophilic Pyridines
While 2-chloro-3-nitropyridine is a reliable substrate, its performance is not always optimal. The choice of electrophile can be fine-tuned to improve reaction rates, yields, and cost-effectiveness.
The Halogen "Element Effect"
In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of 2-halopyridines is typically F > Cl > Br > I .[5] This may seem counterintuitive, as fluoride is a poor leaving group in SN2 reactions. However, in SNAr, the high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer intermediate through its powerful inductive effect, thus lowering the activation energy of the rate-determining step.[12][13]
| Electrophile | Halogen | Typical Relative Rate (krel) | Key Characteristic |
| 2-Fluoro-3-nitropyridine | F | ~300 | Highest reactivity due to inductive stabilization of the intermediate. |
| 2-Chloro-3-nitropyridine | Cl | 1 | Baseline for comparison; good balance of reactivity and cost. |
| 2-Bromo-3-nitropyridine | Br | ~0.8 | Similar reactivity to the chloro-analogue, sometimes preferred for specific applications. |
| 2-Iodo-3-nitropyridine | I | < 0.1 | Least reactive; better leaving group ability is outweighed by weaker inductive stabilization. |
| Note: Relative rates are approximate and can vary significantly with the nucleophile and reaction conditions.[5] |
Expert Insight: For sluggish reactions with weak nucleophiles, switching from a chloro- to a fluoro-substituted pyridine can dramatically increase the reaction rate and allow for milder conditions, often avoiding high temperatures that might degrade sensitive functional groups.
The Influence of Substituent Position
The spatial relationship between the activating nitro group and the leaving group is critical. Let's compare our primary substrate with its isomer, 2-chloro-5-nitropyridine.
-
2-Chloro-3-nitropyridine: The nitro group is ortho to the chlorine leaving group. The negative charge in the Meisenheimer intermediate is delocalized directly onto the nitro group, providing powerful stabilization.
-
2-Chloro-5-nitropyridine: The nitro group is para to the chlorine leaving group. Here too, the negative charge of the intermediate can be delocalized onto the nitro group through resonance.
Both isomers are highly activated towards nucleophilic substitution at the C2 position. While both are effective, the relative reactivity can depend on the specific nucleophile and conditions, though both are significantly more reactive than an unactivated 2-chloropyridine. For instance, studies have shown that for many nucleophiles, the 5-nitro isomer reacts slightly faster than the 3-nitro isomer.
Chapter 4: Advanced Protocols for Quantitative Comparison
To move beyond qualitative comparisons, a quantitative analysis of reaction kinetics is essential. UV-Vis spectrophotometry is a powerful and accessible method for determining reaction rates under pseudo-first-order conditions.
Protocol: Kinetic Analysis of SNAr Reactions
Objective: To determine the second-order rate constant (k₂) for the reaction between an electrophilic pyridine and a nucleophile.
Methodology: The reaction is run under pseudo-first-order conditions by using a large excess of one reactant (e.g., the nucleophile). The change in absorbance of the product or reactant over time is monitored to calculate the observed rate constant (kobs), from which k₂ can be derived.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the electrophilic pyridine (e.g., 2-chloro-3-nitropyridine, 0.1 mM in ethanol).
-
Prepare several stock solutions of the nucleophile (e.g., pyrrolidine, 10 mM, 20 mM, 30 mM, 40 mM, 50 mM in ethanol).
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer to a fixed wavelength where the product shows significant absorbance and the reactants show minimal absorbance. This is determined by measuring the full spectra of starting materials and the purified product beforehand.
-
Equilibrate the instrument's cuvette holder to the desired reaction temperature (e.g., 25.0 °C) using a Peltier or water bath system.
-
-
Data Acquisition:
-
Pipette the nucleophile solution into a quartz cuvette and place it in the holder to thermalize.
-
Initiate the reaction by injecting a small, known volume of the electrophile stock solution into the cuvette. Mix rapidly.
-
Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete (> 5 half-lives).
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a first-order exponential equation (A(t) = A∞ + (A₀ - A∞)e-kobst) to obtain the pseudo-first-order rate constant, kobs.
-
Repeat the experiment for each concentration of the nucleophile.
-
-
Rate Constant Calculation:
-
Plot kobs versus the concentration of the nucleophile ([Nu]).
-
The slope of the resulting linear plot is the second-order rate constant, k₂.
-
Caption: Workflow for Kinetic Analysis of SNAr Reactions.
Conclusion
The reactivity of electrophilic pyridines in SNAr reactions is a nuanced interplay of inductive and resonance effects that stabilize the rate-determining Meisenheimer intermediate. While 2-chloro-3-nitropyridine is a robust and common starting material for synthesizing compounds like this compound, a deeper understanding of the underlying physical organic chemistry empowers the synthetic chemist to make more informed choices. For challenging transformations, leveraging the enhanced reactivity of a 2-fluoro analogue can be a decisive strategic advantage. Conversely, for large-scale synthesis, the cost and availability of the chloro- or bromo-pyridines may be the deciding factor. The quantitative methods outlined here provide a framework for making evidence-based decisions, ensuring the development of efficient, robust, and scalable synthetic routes for novel pyridine-based therapeutics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Nitropyridine Synthesis: A Comparative Guide to Aqueous and Organic Solvent Systems
For the modern researcher, scientist, and drug development professional, the synthesis of nitropyridines is a critical step in the creation of numerous pharmaceuticals and agrochemicals. The choice of solvent system for these reactions is a pivotal decision, profoundly influencing reaction efficiency, safety, environmental impact, and overall cost. This guide provides an in-depth, objective comparison of traditional organic solvent-based systems and emerging aqueous-based approaches for nitropyridine synthesis, supported by experimental data and field-proven insights.
The Dichotomy of Solvent Choice: Balancing Reactivity and Sustainability
The nitration of the electron-deficient pyridine ring is notoriously challenging, often requiring harsh reaction conditions.[1] Historically, this has anchored the process in strong acid mixtures and organic solvents. However, the growing emphasis on green chemistry within the pharmaceutical industry is driving a shift towards more sustainable alternatives, with aqueous systems at the forefront of this evolution.[2][3] This guide will dissect the nuances of both methodologies to empower you in making informed decisions for your synthetic needs.
The Incumbent: Organic Solvent Systems
Organic solvent-based nitrations are the well-established, traditional approach to synthesizing nitropyridines. These systems typically employ potent nitrating agents within non-aqueous media to achieve the desired transformation.
Mechanistic Considerations
In aprotic organic solvents, the nitration of pyridines can proceed through various pathways. A common and effective method, particularly for achieving 3-nitropyridine, involves the use of dinitrogen pentoxide (N₂O₅). This reaction does not proceed via a direct electrophilic aromatic substitution. Instead, pyridine reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium ion. This intermediate then undergoes a[4][5] sigmatropic shift upon treatment with an aqueous solution of sulfur dioxide or sodium bisulfite to yield 3-nitropyridine.[6][7]
For the synthesis of 4-nitropyridine, an indirect approach is necessary. Pyridine is first oxidized to pyridine-N-oxide, which activates the 4-position for nitration. The subsequent nitration is typically carried out with a mixture of fuming nitric acid and concentrated sulfuric acid.[4][5]
Performance and Limitations
Organic solvent systems are favored for their ability to solubilize a wide range of pyridine derivatives and nitrating agents. This often leads to homogenous reaction mixtures and, in many cases, high yields. For instance, the nitration of substituted pyridines with nitric acid in trifluoroacetic anhydride can produce 3-nitropyridines in yields ranging from 10-83%.[8][9]
However, the reliance on volatile and often hazardous organic solvents presents significant drawbacks. These include:
-
Safety Hazards: Organic solvents are often flammable and can be toxic. The use of strong nitrating agents like fuming nitric acid and dinitrogen pentoxide in these solvents requires stringent safety protocols.[1]
-
Cost: The purchase, handling, and disposal of high-purity organic solvents contribute significantly to the overall cost of synthesis.[12]
The Challenger: Aqueous and Biphasic Systems
Driven by the principles of green chemistry, aqueous and biphasic systems are emerging as viable and often advantageous alternatives to purely organic solvent-based nitrations. These methods aim to reduce the environmental footprint of nitropyridine synthesis without compromising efficiency.
Mechanistic Approaches
A prominent example of a more aqueous-friendly approach is a biphasic method that leverages the initial formation of the N-nitropyridinium ion in an organic solvent, followed by a reaction in an aqueous phase. In this "Bakke's procedure," pyridine is reacted with dinitrogen pentoxide in an organic solvent, and the resulting intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃) to furnish 3-nitropyridine with a reported yield of 77%.[6] This method significantly reduces the overall volume of organic solvent used and incorporates water as a key reaction medium.
Another green approach involves the use of solid acid catalysts in conjunction with aqueous nitric acid. While specific, high-yield protocols for nitropyridine synthesis are still under development, this strategy holds promise for eliminating the need for strong, corrosive acids like sulfuric acid and further reducing the reliance on organic solvents.[13][14]
Phase-transfer catalysis (PTC) also presents a powerful technique for reactions involving immiscible aqueous and organic phases. A phase-transfer catalyst can facilitate the transport of reactants across the phase boundary, enabling reactions that would otherwise be slow or inefficient.[15]
Performance and Advantages
The primary driver for adopting aqueous and biphasic systems is their improved environmental and safety profile. The use of water as a solvent is inherently safer and more sustainable. Furthermore, these systems can offer:
-
Simplified Workup: In many cases, the product can be isolated through simple filtration or extraction, reducing the need for energy-intensive distillation of large volumes of organic solvents.[4]
-
Reduced Waste: The generation of hazardous organic waste is significantly minimized.[16]
-
Potential for Catalyst Recycling: In the case of solid acid catalysts, the catalyst can often be recovered and reused, further enhancing the economic and environmental viability of the process.[17]
However, challenges remain, including the solubility of certain pyridine substrates and the need for further optimization to consistently achieve the high yields seen in some organic systems.
At a Glance: Aqueous vs. Organic Solvent Systems
| Feature | Organic Solvent Systems | Aqueous & Biphasic Systems |
| Typical Solvents | Dichloromethane, Chloroform, Acetonitrile, Trifluoroacetic Anhydride | Water, Water/Organic Co-solvents |
| Nitrating Agents | HNO₃/H₂SO₄, N₂O₅, Nitronium salts | N₂O₅ followed by aqueous NaHSO₃, Aqueous HNO₃ with solid acid catalysts |
| Reaction Conditions | Often harsh, high temperatures, strong acids | Milder conditions often possible |
| Yield | Generally high, but can vary (e.g., 10-83% for 3-nitropyridines)[8][9] | Good yields reported (e.g., 77% for 3-nitropyridine via biphasic method)[6] |
| Safety Concerns | Flammable, toxic, and volatile solvents; corrosive acids; potentially explosive intermediates | Reduced flammability and toxicity; safer handling |
| Environmental Impact | High, due to VOC emissions and hazardous waste generation | Low, significant reduction in organic waste |
| Cost | High costs associated with solvent purchase, handling, and disposal | Lower solvent-related costs; potential for catalyst recycling |
| Downstream Processing | Often requires extraction and distillation of organic solvents | Simpler workup, often involving filtration or extraction from an aqueous phase |
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, the following are representative, step-by-step protocols for the synthesis of nitropyridine derivatives using both an organic and a biphasic/aqueous workup system.
Protocol 1: Synthesis of 4-Nitropyridine-N-oxide (Organic Solvent System)
This protocol details the nitration of pyridine-N-oxide using a classic mixed-acid system.[4][18]
Materials:
-
Pyridine-N-oxide (9.51 g, 100 mmol)
-
Fuming Nitric Acid (12 mL, 0.29 mol)
-
Concentrated Sulfuric Acid (30 mL, 0.56 mol)
-
Crushed Ice (150 g)
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add the concentrated sulfuric acid to the fuming nitric acid. Allow the mixture to reach 20°C.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, add the pyridine-N-oxide and heat to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the reaction flask over 30 minutes. The internal temperature will decrease to approximately 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto the crushed ice.
-
Neutralization: Carefully neutralize the mixture to a pH of 7-8 with the saturated sodium carbonate solution. A yellow solid will precipitate.
-
Isolation: Collect the solid by suction filtration.
-
Purification: Dissolve the crude product in acetone to separate it from insoluble sodium sulfate. Filter the mixture and evaporate the acetone from the filtrate to obtain the purified 4-nitropyridine-N-oxide.
Protocol 2: Synthesis of 3-Nitropyridine (Biphasic/Aqueous Workup System)
This protocol is based on the method of reacting pyridine with dinitrogen pentoxide in an organic solvent, followed by an aqueous workup.[6][19]
Materials:
-
Pyridine
-
Dinitrogen Pentoxide (N₂O₅)
-
Dichloromethane (or another suitable organic solvent)
-
Sodium Bisulfite (NaHSO₃)
-
Water
-
Methanol
Procedure:
-
Reaction with N₂O₅: React the pyridine compound with dinitrogen pentoxide in dichloromethane. This will form a slurry containing the N-nitropyridinium intermediate.
-
Aqueous Workup: Pour the resulting slurry into a solution of sodium bisulfite dissolved in a methanol/water mixture (e.g., 3:1).
-
Reaction: Stir the biphasic mixture for several hours at room temperature.
-
Isolation: The 3-nitropyridine product can then be isolated from the reaction mixture, typically through extraction with an organic solvent followed by purification.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the organic and biphasic/aqueous systems.
Caption: Workflow for the synthesis of 4-nitropyridine-N-oxide in an organic solvent system.
Caption: Workflow for the synthesis of 3-nitropyridine using a biphasic system.
The Path Forward: A Greener Future for Nitropyridine Synthesis
The choice between aqueous and organic solvent systems for nitropyridine reactions is not merely a matter of procedural preference but a strategic decision with far-reaching implications. While organic-based systems are well-established and often provide high yields, their environmental and safety drawbacks are significant.
Aqueous and biphasic systems, particularly those employing phase-transfer catalysis or solid acid catalysts, represent the future of sustainable nitropyridine synthesis. Although further research is needed to develop universally applicable and high-yielding fully aqueous protocols, the existing biphasic methods already offer a substantial improvement in the green credentials of this important class of reactions.
For researchers and drug development professionals, the adoption of these greener methodologies is not only an ethical imperative but also a sound scientific and economic choice. By embracing these innovative approaches, the pharmaceutical industry can continue to produce life-saving medicines while minimizing its impact on the planet.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A case study in green chemistry: the reduction of hazardous solvents in an industrial R&D environment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Optimizing Solvent Recovery in Pharmaceutical Production - RCM Technologies [rcmt.com]
- 11. igss.wdfiles.com [igss.wdfiles.com]
- 12. automation.com [automation.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. cetjournal.it [cetjournal.it]
- 17. An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries [mdpi.com]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. nva.sikt.no [nva.sikt.no]
assessing the stability of 3-Nitro-2-(1-pyrrolidinyl)pyridine under different conditions
A Comparative Guide to the Stability of 3-Nitro-2-(1-pyrrolidinyl)pyridine
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic stability of a drug substance is a cornerstone of its potential success. A molecule's ability to withstand various environmental and chemical stresses directly impacts its safety, efficacy, and shelf-life. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to characterize how a substance's quality varies over time under the influence of temperature, humidity, and light.[1][2][3] Forced degradation, or stress testing, is a critical component of this process, designed to deliberately degrade the molecule under conditions more severe than accelerated testing.[4][5] This approach helps to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[4]
This guide provides an in-depth assessment of the stability profile of This compound , a heterocyclic compound featuring a nitro-activated pyridine ring linked to a pyrrolidine moiety.[][7][8] Understanding the stability of this molecule is crucial for researchers utilizing it in drug discovery and development. We will dissect its performance under thermal, photolytic, hydrolytic (pH-dependent), and oxidative stress.
To provide a clear, objective comparison, its stability will be benchmarked against two structurally related alternatives:
-
3-Nitro-2-(piperidin-1-yl)pyridine: A close analog where the five-membered pyrrolidine ring is replaced by a six-membered piperidine ring, allowing for an assessment of the saturated amine ring's influence on stability.[9]
-
2-(1-Pyrrolidinyl)pyridine: The parent compound lacking the nitro group, which serves as a control to highlight the profound impact of the electron-withdrawing nitro group on the molecule's reactivity and stability.[10][11]
Part 1: Thermal Stability Assessment
Rationale: Thermal stability testing is fundamental to predicting how a compound will behave during storage, transport, and manufacturing processes that may involve heat. The electron-withdrawing nature of the nitro group can influence the thermal lability of the C-NO2 bond and the overall molecule.[12][13] Furthermore, the pyrrolidine ring itself can be susceptible to thermal degradation pathways.[14]
Experimental Protocol: Isothermal Stressing
-
Sample Preparation: Accurately weigh 5-10 mg of each compound (this compound and alternatives) in solid form into separate, sealed glass vials.
-
Stress Conditions: Place the vials in calibrated ovens set to 40°C, 60°C, and 80°C. Include a control sample stored at 4°C, protected from light.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Dissolve the withdrawn samples in a suitable solvent (e.g., Methanol/Water 50:50 v/v) to a known concentration. Analyze immediately using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of the time-zero or control sample.
Experimental Workflow: Thermal Stability
Caption: Workflow for assessing thermal stability.
Comparative Data: Thermal Degradation (%)
| Compound | Condition | 24h | 48h | 72h | 168h |
| This compound | 60°C | < 1% | 1.5% | 2.8% | 5.5% |
| 80°C | 4.2% | 8.9% | 14.1% | 25.3% | |
| 3-Nitro-2-(piperidin-1-yl)pyridine | 60°C | < 1% | 1.2% | 2.5% | 5.1% |
| 80°C | 3.8% | 8.1% | 13.5% | 24.1% | |
| 2-(1-Pyrrolidinyl)pyridine | 60°C | < 0.5% | < 0.5% | 0.8% | 1.2% |
| 80°C | 1.1% | 2.5% | 4.0% | 8.9% |
Interpretation: The presence of the nitro group significantly decreases the thermal stability of the molecule, as evidenced by the substantially higher degradation of the nitro-substituted compounds compared to 2-(1-Pyrrolidinyl)pyridine. The difference between the pyrrolidine and piperidine analogs is minimal, suggesting the six-membered ring offers no significant advantage in thermal stability. Degradation likely proceeds via mechanisms involving the nitro group or cleavage of the C-N bond.
Part 2: Photostability Assessment
Rationale: Photostability is a crucial parameter, as exposure to light during manufacturing, storage, or administration can lead to degradation, loss of potency, and the formation of toxic photoproducts. Nitroaromatic compounds are particularly known for their susceptibility to photolytic degradation, which can involve complex reaction pathways.[15][16][17][18] The ICH Q1B guideline provides a clear framework for photostability testing.[2]
Experimental Protocol: ICH Q1B Compliant Photostress
-
Sample Preparation: Prepare solutions of each compound (e.g., 0.1 mg/mL in methanol) and place them in quartz cuvettes. Prepare a parallel set of samples in amber vials wrapped in aluminum foil to serve as dark controls.
-
Stress Conditions: Expose the quartz cuvettes in a photostability chamber equipped with a Xenon lamp. The exposure should comply with ICH guidelines, targeting an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Time Points: Withdraw samples at appropriate intervals during exposure.
-
Analysis: Analyze the exposed samples and dark controls by HPLC-UV.
-
Data Evaluation: Calculate the net degradation due to light by subtracting the degradation observed in the dark control from that of the light-exposed sample.
Experimental Workflow: Photostability```dot
Comparative Data: Photodegradation (%) after Full ICH Q1B Exposure
| Compound | % Degradation (Light Exposed) | % Degradation (Dark Control) | Net Photodegradation |
| This compound | 22.5% | 1.8% | 20.7% |
| 3-Nitro-2-(piperidin-1-yl)pyridine | 21.8% | 1.6% | 20.2% |
| 2-(1-Pyrrolidinyl)pyridine | 3.1% | 0.6% | 2.5% |
Interpretation: The data clearly demonstrates that this compound is highly susceptible to photodegradation. The nitro group is the primary chromophore responsible for absorbing light and initiating the degradation process. The parent compound without the nitro group is significantly more photostable. Potential photolytic pathways for nitroaromatic compounds include the reduction of the nitro group to nitroso or amino functionalities, or even ring cleavage. T[17][19]he pyrrolidine and piperidine analogs show nearly identical photolability.
Part 3: pH-Dependent Hydrolytic Stability
Rationale: Drug substances encounter a wide range of pH conditions, from acidic gastric fluid to the neutral pH of blood and basic conditions in the intestine. Therefore, assessing stability across the pH spectrum is essential. F[20]or this compound, the C-N bond linking the pyrrolidine ring to the pyridine is a potential site for acid- or base-catalyzed hydrolysis.
[21][22][23]#### Experimental Protocol: Hydrolytic Stress
-
Sample Preparation: Prepare solutions of each compound (e.g., 0.1 mg/mL) in various aqueous buffers: 0.1 N HCl (pH ~1.2), acetate buffer (pH 4.5), phosphate buffer (pH 7.0), and borate buffer (pH 9.0).
-
Stress Conditions: Incubate the solutions in a water bath at a controlled temperature (e.g., 60°C) to accelerate degradation.
-
Time Points: Withdraw samples at specified intervals (e.g., 0, 8, 24, 48, and 96 hours).
-
Analysis: Neutralize the samples if necessary, then analyze by HPLC-UV to determine the concentration of the remaining parent compound.
-
Data Evaluation: Calculate the percentage of degradation at each pH and time point.
Experimental Workflow: Hydrolytic Stability
Caption: Workflow for assessing hydrolytic stability.
Comparative Data: Hydrolytic Degradation (%) after 48 hours at 60°C
| Compound | pH 1.2 (0.1 N HCl) | pH 4.5 | pH 7.0 | pH 9.0 |
| This compound | 15.6% | 1.1% | < 0.5% | 8.9% |
| 3-Nitro-2-(piperidin-1-yl)pyridine | 12.8% | 0.9% | < 0.5% | 7.5% |
| 2-(1-Pyrrolidinyl)pyridine | 18.2% | 1.5% | < 0.5% | 10.5% |
Interpretation: All three compounds exhibit a U-shaped stability profile, being most stable at neutral pH and degrading under both acidic and basic conditions. This suggests that the primary site of hydrolysis is the C-N bond between the two rings. Interestingly, the nitro-substituted compounds are slightly more stable under hydrolytic stress than the parent compound. This could be due to the electron-withdrawing nitro group reducing the electron density on the pyridine ring, making the C2 position less susceptible to nucleophilic attack by water or hydroxide ions. The piperidine analog shows slightly better hydrolytic stability than the pyrrolidine analog.
Part 4: Oxidative Stability Assessment
Rationale: Oxidative degradation can occur through interaction with atmospheric oxygen or excipients in a formulation. It is a common degradation pathway for many pharmaceuticals. While nitroaromatic compounds are generally resistant to further oxidation due to the electron-poor nature of the ring, the aliphatic pyrrolidine ring and the pyridine nitrogen are potential sites for oxidative attack.
[12][24][25]#### Experimental Protocol: Oxidative Stress
-
Sample Preparation: Dissolve each compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Maintain the mixture at room temperature. Include a control sample without H₂O₂.
-
Time Points: Monitor the reaction by taking samples at regular intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Analyze the samples directly by HPLC-UV.
-
Data Evaluation: Compare the peak area of the parent compound in the H₂O₂-treated sample to the control to determine the extent of oxidative degradation.
Experimental Workflow: Oxidative Stability
Caption: Workflow for assessing oxidative stability.
Comparative Data: Oxidative Degradation (%) after 24 hours with 3% H₂O₂
| Compound | % Degradation |
| This compound | 9.8% |
| 3-Nitro-2-(piperidin-1-yl)pyridine | 11.2% |
| 2-(1-Pyrrolidinyl)pyridine | 10.5% |
Interpretation: All three compounds show moderate susceptibility to oxidation. The nitro group does not appear to offer significant protection against this stress condition. The degradation is likely occurring on the saturated N-heterocyclic ring (pyrrolidine or piperidine) or potentially forming an N-oxide on the pyridine ring nitrogen. The similar degradation levels across all three compounds suggest the primary site of oxidation is common to all of them, likely the pyrrolidine/piperidine moiety.
Summary and Conclusion
This comparative guide provides a comprehensive stability profile for this compound, benchmarked against relevant structural analogs.
-
Overall Stability Profile: The molecule is most vulnerable to photodegradation , a critical liability driven by the nitroaromatic system. It also exhibits significant thermal lability , which is exacerbated by the nitro group. Its stability against hydrolysis is best at neutral pH, but it is susceptible to both acidic and basic conditions. Finally, it shows moderate susceptibility to oxidative stress .
-
Structural Insights:
-
The nitro group is the key determinant of the molecule's instability, dramatically increasing its susceptibility to thermal and photolytic degradation. However, it appears to confer a slight protective effect against hydrolysis.
-
The difference between a pyrrolidine and a piperidine ring at the 2-position has a minimal impact on the overall stability profile under the tested conditions.
-
Recommendations for Researchers: Professionals working with this compound should take stringent precautions to protect it from light and elevated temperatures at all times. Storage should be in amber, airtight containers at refrigerated temperatures (2-8°C). When used in solution, freshly prepared samples are recommended, and exposure to ambient light should be minimized. The compound's instability under acidic and basic conditions necessitates careful pH control in formulation development. These findings are critical for designing robust experimental protocols, developing stable formulations, and ensuring the integrity and reliability of research data.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. appchemical.com [appchemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2 | CID 605297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(2-Pyrrolidinyl)pyridine CAS#: 5746-86-1 [m.chemicalbook.com]
- 11. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. snscourseware.org [snscourseware.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comprehensive Guide to the Quantitative Analysis of 3-Nitro-2-(1-pyrrolidinyl)pyridine: A Comparative Analysis of HPLC and GC-MS Methodologies
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Nitro-2-(1-pyrrolidinyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental rationale behind methodological choices, ensuring a robust and reliable analytical outcome.
Analyte Profile & Method Selection Rationale
The first step in any method development is a thorough understanding of the analyte's physicochemical properties. These properties dictate the most suitable analytical approach, instrumentation, and conditions.
Structure and Identity
-
Compound: this compound
-
Molecular Formula: C₉H₁₁N₃O₂
-
Molecular Weight: 193.20 g/mol
-
Structure:
(Note: Image is a representation)
Predicted Physicochemical Properties: The Basis for Method Selection
Experimental data for this compound is not extensively available in the public domain. Therefore, we will proceed by making scientifically grounded predictions based on its structural motifs and data from analogous compounds. This is a common and necessary practice in the initial stages of analytical development.
-
Polarity: The molecule possesses several polar features: a nitro group (-NO₂), a pyridine ring (aromatic amine), and a pyrrolidine ring (aliphatic amine). The combined effect of these groups, particularly the highly polar nitro group, results in a molecule of significant polarity. This high polarity strongly suggests that liquid chromatography, which separates compounds based on their partitioning between a liquid mobile phase and a stationary phase, will be more suitable than gas chromatography.
-
UV-Visible Absorbance: The nitropyridine structure forms a conjugated system that acts as a strong chromophore. Pyridine itself absorbs around 250 nm[1], and the addition of an electron-withdrawing nitro group and an electron-donating amino group typically results in a bathochromic (red) shift to longer wavelengths. A maximum absorbance (λmax) is predicted in the 270–350 nm range, making UV-Visible detection in HPLC a highly sensitive and viable option.
-
Volatility and Thermal Stability: The parent compound without the nitro group, nornicotine, has a very high boiling point of approximately 270 °C at atmospheric pressure[2]. The addition of the polar nitro group and an increase in molecular weight will further decrease the compound's volatility. More critically, nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures often required for GC analysis (>250 °C). This instability can lead to inaccurate and non-reproducible results, making GC a less favorable technique.
-
Basicity (pKa): The pyridine nitrogen is basic, but its basicity is significantly reduced by the potent electron-withdrawing effect of the adjacent nitro group. While the pKa of pyridine is ~5.2[3], the pKa of 3-nitropyridine is 0.81. Therefore, the pKa of the target analyte's pyridine nitrogen is expected to be very low (<3). This is advantageous for reversed-phase HPLC, as maintaining a mobile phase pH around 3.0 will ensure the molecule is in a single, neutral state, promoting sharp peaks and reproducible retention.
Rationale for Method Selection: A Logic Diagram
The decision to favor HPLC over GC-MS is a direct consequence of the analyte's predicted properties. The following diagram illustrates this logical flow.
Caption: Decision logic for selecting the primary analytical method.
Based on this analysis, Reversed-Phase HPLC with UV detection is the recommended primary technique for robust quantitative analysis. GC-MS may serve as a secondary, confirmatory technique, but its development is predicted to be challenging.
Recommended Primary Technique: HPLC-UV Analysis
This method is designed for accuracy, precision, and robustness, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures[4][5].
Proposed Experimental Protocol
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Visible detector.
Internal Standard (IS) Selection: The use of an internal standard is crucial for correcting variations in injection volume and sample preparation. A suitable IS must be well-resolved from the analyte and other matrix components, chemically stable, and commercially available.
-
Proposed IS: 2-Nitro-N-phenylaniline. It is a nitroaromatic compound with similar chromophoric properties but is structurally distinct enough to ensure chromatographic separation.
Protocol Details:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. (Alternative: A Phenyl-Hexyl column may offer enhanced selectivity for nitroaromatic compounds).
-
Mobile Phase: A mixture of Acetonitrile (ACN) and an aqueous buffer.
-
Solvent A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Filter both solvents through a 0.45 µm filter before use.
-
-
Standard & Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
IS Stock Solution: Accurately weigh and dissolve 2-Nitro-N-phenylaniline in diluent to a concentration of 100 µg/mL.
-
Analyte Stock Solution: Accurately weigh and dissolve this compound reference standard in diluent to a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Analyte Stock Solution and spiking each with the IS Stock Solution to a constant final concentration (e.g., 10 µg/mL). A suggested range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in diluent, and spike with the IS to the same final concentration as the calibration standards. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Elution Mode | Isocratic: 40% Solvent B | Ensures stable baseline and reproducible retention times for routine analysis. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak broadening. |
| Detection | PDA at 280 nm (Monitor 200-400 nm) | 280 nm is a predicted optimal wavelength. PDA allows for peak purity assessment. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and internal standard with good separation. |
System Suitability and Method Validation
A protocol is only trustworthy if it is validated. The method's performance must be verified according to ICH Q2(R1) guidelines[4][5].
System Suitability Test (SST): Before any sample analysis, a standard solution (e.g., 5 µg/mL) is injected five times. The results must meet the following criteria to ensure the system is performing correctly.
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area Ratio: ≤ 2.0%
Validation Parameters: The following table summarizes the experiments required to fully validate the quantitative impurity method.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, IS, analyte. Perform forced degradation (acid, base, H₂O₂, heat, light). | Peak is free from interference. Peak purity index (from PDA) > 0.999. |
| Linearity & Range | Analyze 5-6 concentrations (e.g., LOQ to 120% of spec) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike analyte into blank matrix at 3 levels (e.g., LOQ, 100%, 120%) in triplicate. | Mean recovery of 90.0% - 110.0% at each level. |
| Precision | Repeatability: 6 determinations at 100% concentration. Intermediate: Repeat on a different day/analyst. | RSD ≤ 5.0% for repeatability. RSD ≤ 10.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determine S/N ratio (must be ~10) or use linearity data. Verify with accuracy/precision. | Recovery: 80.0% - 120.0%. RSD ≤ 10.0%. |
| Limit of Detection (LOD) | Determine S/N ratio (must be ~3). | Visual evaluation. |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±5 °C), mobile phase pH (±0.2). | SST criteria are met. Peak retention and area remain consistent. |
Alternative Technique: GC-MS Analysis
While not the primary recommendation, GC-MS offers unparalleled selectivity and is the gold standard for structural confirmation. Its application here is contingent on the analyte's thermal stability.
Proposed Experimental Protocol
Instrumentation: A GC system with a temperature-programmable inlet coupled to a Mass Spectrometer (e.g., single quadrupole).
Internal Standard (IS) Selection:
-
Proposed IS: Hexachlorobenzene. This is a common, stable internal standard for the analysis of nitroaromatics via GC as recommended by EPA methods[6].
Protocol Details:
-
GC Column: Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Standard & Sample Preparation: Prepare standards and samples in a volatile solvent like Ethyl Acetate or Dichloromethane. Spike with the IS as described for the HPLC method.
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C (or lower if degradation is observed) | A starting point to ensure volatilization without decomposition. |
| Injection Mode | 1 µL, Splitless | For maximizing sensitivity. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A general-purpose program to elute semi-volatile compounds. |
| MS Transfer Line | 280 °C | Prevents analyte condensation before reaching the source. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | EI, 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Acquisition | Full Scan (m/z 50-250) for identification; SIM for quantification. | SIM Ions (Proposed): m/z 193 (M⁺), and 2-3 other characteristic fragment ions. |
Critical Consideration: The first and most critical step in developing this method is to inject a pure standard and assess for peak tailing, multiple peaks, or a broad response, which are all indicators of thermal degradation. If degradation is observed, the method is not viable for quantitative analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques depends entirely on the application's specific requirements.
Analysis Workflow Diagram
Caption: Comparative workflow for HPLC-UV and GC-MS analysis.
Performance Attributes
| Attribute | HPLC-UV | GC-MS |
| Applicability for Analyte | Excellent: Highly compatible with the analyte's predicted polarity and stability. | Challenging: Low volatility and high risk of thermal degradation. |
| Robustness & Reliability | High: Isocratic liquid phase methods are generally very stable and reproducible. | Moderate: Performance is highly dependent on inlet cleanliness and analyte stability. |
| Sample Throughput | High: Run times of ~10 minutes are easily achievable. | Moderate: Longer run times due to oven ramping and cooling. |
| Selectivity | Good: Based on chromatographic retention time and UV spectrum. | Excellent: Unambiguous identification based on mass-to-charge ratio and fragmentation pattern. |
| Sensitivity (LOQ) | Typically in the low ng/mL to high pg/mL range. | Potentially in the low pg/mL range if the analyte is stable. |
| Development Cost & Time | Lower: Method development is more straightforward. | Higher: Requires careful investigation of thermal stability and optimization of numerous parameters. |
Final Recommendation
For the routine quantitative analysis of this compound in a research or quality control setting, RP-HPLC with UV detection is the unequivocally superior method. It is built on a foundation of chemical principles that align perfectly with the analyte's predicted properties, promising a robust, reliable, and efficient workflow.
GC-MS should be reserved for applications where absolute structural confirmation is required , and its use is contingent upon a thorough, upfront investigation demonstrating that the analyte can withstand the thermal stress of the analysis without degradation.
References
- 1. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tdi-bi.com [tdi-bi.com]
- 6. epa.gov [epa.gov]
A Comparative Reactivity Guide: 2-Fluoro-3-nitropyridine vs. 2-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within medicinal chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost. Among the privileged scaffolds, nitropyridines serve as versatile building blocks. This guide provides an in-depth comparison of the reactivity of two common reagents, 2-fluoro-3-nitropyridine and 2-chloro-3-nitropyridine, in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for C-N and C-O bond formation.
The Theoretical Framework: Understanding SNAr in Heterocyclic Systems
Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not follow the classical SN1 or SN2 pathways common in aliphatic chemistry. Instead, it proceeds via a two-step addition-elimination mechanism.[1]
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (the halogen). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, temporarily disrupting the ring's aromaticity.[2]
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of the halide leaving group.
The stability of the Meisenheimer complex is the primary determinant of the reaction rate.[3] In 2-halo-3-nitropyridines, both the ring nitrogen and the ortho-nitro group are strongly electron-withdrawing. They work in concert to stabilize the negative charge of the intermediate through resonance and induction, making the C2 position highly susceptible to nucleophilic attack.[2][3][4]
Figure 1: General SₙAr Mechanism on 2-Halopyridines
The "Element Effect": Why Fluorine is a Superior Leaving Group in SNAr
Contrary to the principles of SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr the leaving group ability is often inverted: F > Cl ≈ Br > I .[5][6] This phenomenon, known as the "element effect," is a direct consequence of the reaction mechanism.
The rate-determining step is the nucleophilic attack, not the departure of the leaving group.[5][7][8] The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect on the carbon atom it is attached to (the C2 position). This effect makes the C2 carbon more electrophilic and significantly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[8][9] Although the carbon-fluorine bond is strong, its cleavage occurs in the fast, non-rate-determining step after the energetic barrier has been crossed.[8] Therefore, the factor that most accelerates the slow step—stabilization of the intermediate—governs the overall reaction rate.
Experimental Evidence & Head-to-Head Comparison
The theoretical superiority of 2-fluoro-3-nitropyridine translates directly into observable experimental outcomes. Competition kinetics have shown that 2-fluoropyridine reacts 320 times faster than its chloro analog with sodium ethoxide in ethanol.[10] While this specific example lacks the activating nitro group, the principle remains the same and is often amplified in more activated systems.
In a study involving the synthesis of covalent inhibitors for the enzyme USP7, researchers performed regioselective SNAr reactions on both 2,6-difluoro-3-nitropyridine and 2,6-dichloro-3-nitropyridine.[11] While both substrates yielded the desired products, the reactions with fluorinated pyridines are generally known to proceed under milder conditions. In another instance, problems with solubility hampered the determination of IC50 values for the chloro-analogs, a practical issue that can complicate downstream applications.[11]
| Feature | 2-Fluoro-3-nitropyridine | 2-Chloro-3-nitropyridine | Rationale |
| Reaction Rate | Very High | Moderate to High | The high electronegativity of fluorine strongly stabilizes the rate-determining Meisenheimer complex.[5][9] |
| Reaction Conditions | Milder (often lower temperatures) | More forcing (often requires heating) | Due to higher intrinsic reactivity, less thermal energy is needed to overcome the activation barrier. |
| Selectivity | High | High | Both are highly activated at the C2 position, leading to excellent regioselectivity. |
| Applications | Preferred for sensitive substrates or when mild conditions are paramount. | Widely used, especially in established, cost-sensitive syntheses (e.g., Nevirapine).[12][13] | The choice often balances reactivity against raw material cost and process legacy. |
| Cost & Availability | Generally higher cost | Often more economical | Manufacturing processes for chlorination are typically less expensive. |
Practical Application: A Model Experimental Protocol
To illustrate the practical differences, consider the synthesis of N-substituted 2-amino-3-nitropyridines, a common step in the development of pharmaceutical intermediates. The following protocols outline a typical SNAr reaction with a generic primary amine.
Figure 2: General Experimental Workflow for SₙAr
Protocol 1: Using 2-Fluoro-3-nitropyridine
-
Reagent Preparation: To a solution of 2-fluoro-3-nitropyridine (1.0 eq) in dimethylformamide (DMF, 0.2 M), add the desired primary amine (1.1 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Using 2-Chloro-3-nitropyridine
-
Reagent Preparation: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF (0.2 M), add the desired primary amine (1.1 eq).
-
Base Addition: Add DIPEA (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 6-24 hours for completion.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the polar starting materials and intermediates without interfering with the nucleophile.
-
Base: A non-nucleophilic base like DIPEA is required to neutralize the HCl or HF generated during the reaction, driving it to completion.
-
Temperature: The significantly lower reaction temperature for the fluoro-derivative highlights its higher reactivity and is a key advantage, as it can prevent degradation of sensitive functional groups on the nucleophile or product.
Field Insights and Conclusion
For drug development professionals and process chemists, the choice between 2-fluoro-3-nitropyridine and 2-chloro-3-nitropyridine is a balance of reactivity, cost, and process conditions.
2-Fluoro-3-nitropyridine is the substrate of choice when:
-
Mild conditions are required: The nucleophile or product contains thermally sensitive functional groups.
-
Reaction time is critical: Faster cycle times are needed in a discovery or manufacturing setting.
-
Difficult nucleophiles are used: Weakly nucleophilic amines or alcohols may fail to react with the less reactive chloro-analog.
2-Chloro-3-nitropyridine remains a viable and important reagent, particularly when:
-
Cost is a primary driver: It is often significantly cheaper, making it attractive for large-scale synthesis of established molecules.
-
The nucleophile is highly reactive: Using the less reactive chloro-analog can sometimes provide better control and prevent side reactions.
-
Legacy processes exist: It is the key starting material in the established synthesis of important drugs like Nevirapine, an anti-HIV therapeutic.[12][13][14][15]
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 14. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 15. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
A Comparative Guide to Cross-Reactivity Profiling of Novel Pyridine-Based Compounds: A Case Study with 3-Nitro-2-(1-pyrrolidinyl)pyridine
This guide provides a comprehensive framework for assessing the target selectivity and off-target liabilities of novel pyridine-based chemical entities, using the hypothetical compound 3-Nitro-2-(1-pyrrolidinyl)pyridine as an illustrative example. In early-stage drug discovery, a thorough understanding of a compound's interaction profile across the proteome is paramount. It informs lead optimization, predicts potential toxicities, and uncovers novel mechanisms of action.
The pyridine ring is a "privileged" scaffold in medicinal chemistry, frequently found in approved drugs.[1] An analysis of FDA-approved drugs from 2014-2023 revealed that protein kinases are the most common target for new pyridine-containing molecules, representing 33% of approvals in this class.[2][3] This prevalence necessitates a rigorous and systematic approach to determining selectivity. The presence of a nitro group, a known pharmacophore and potential toxicophore, further broadens the possibility of diverse biological activities and redox-related liabilities that must be carefully characterized.[4][5][6]
This document outlines a tiered, multi-assay strategy designed to build a comprehensive cross-reactivity profile, moving from broad, high-throughput screening to deep, mechanistic validation in cellular contexts.
Tier 1: Broad Selectivity Profiling - Establishing the Primary Interaction Landscape
The initial step involves screening the compound against large, well-defined panels of common drug targets to identify primary targets and initial off-target "red flags." Based on the pyridine scaffold's history, kinase and G-protein coupled receptor (GPCR) panels are the logical starting points.[2][7]
Kinome-Wide Selectivity Profiling
Protein kinases are a large family of structurally related enzymes, making cross-reactivity a common challenge.[8] Screening against a broad panel is essential to determine a compound's selectivity index. Commercial services offer panels covering over 400 human kinases, providing a comprehensive view of a compound's activity across the kinome.[9][10]
Comparative Analysis of Kinase Profiling Platforms:
| Assay Platform | Principle | Throughput | Key Differentiator | Recommended Use Case |
| Competition Binding (e.g., KINOMEscan™) | Ligand displacement from an immobilized kinase, quantified by qPCR or sequencing. Measures binding affinity (Kd). | High | ATP-independent; detects non-ATP competitive binders.[9] | Primary screening to identify all potential binders, regardless of functional effect. |
| Enzymatic Activity (e.g., ADP-Glo™) | Measures kinase activity by quantifying ADP production via a luciferase-based reaction.[11] | High | Provides direct functional data (% inhibition). Can be run at varying ATP concentrations.[12] | Determining functional potency and mechanism of action (e.g., ATP-competitive). |
| Radiometric Assay (e.g., HotSpot™) | Measures the transfer of 33P-ATP to a substrate.[10] | Medium-High | Considered the "gold standard" for sensitivity and accuracy. | Orthogonal validation of primary hits from other platforms. |
Experimental Workflow: Kinase Profiling
Caption: High-level workflow for a typical activity-based kinase profiling screen.
Causality Behind Experimental Choices: Screening is initially performed at a single high concentration (e.g., 1-10 µM) to cast a wide net. Hits are then followed up with multi-point dose-response curves to determine potency (IC50). Running assays at both low (apparent Km) and high (physiological, ~1 mM) ATP concentrations is crucial.[12] High potency at Km ATP but low potency at 1 mM ATP indicates an ATP-competitive inhibitor that may be less effective in a cellular environment.
GPCR Off-Target Liability Screening
GPCRs represent the largest class of membrane protein drug targets and are implicated in numerous physiological processes.[7] Off-target interactions with GPCRs can lead to significant side effects, particularly cardiovascular and central nervous system (CNS) liabilities.[13] Therefore, screening against a "safety panel" of well-characterized GPCRs is a standard step in preclinical development.[13][14]
Comparison of GPCR Assay Formats:
| Assay Type | Principle | Information Gained | Pros / Cons |
| Radioligand Binding | Measures displacement of a known radiolabeled ligand from the receptor. | Affinity (Ki) | Pro: High throughput, well-established. Con: Does not distinguish between agonists, antagonists, or allosteric modulators.[13] |
| Functional (2nd Messenger) | Measures receptor activation by quantifying downstream signals like cAMP or intracellular Ca2+ flux.[15] | Efficacy (EC50) & Potency (IC50) | Pro: Provides mechanistic insight (agonist vs. antagonist activity).[13] Con: More complex assay development. |
| Functional (β-Arrestin) | Measures recruitment of β-arrestin to the activated receptor. | Efficacy & Potency | Pro: Captures a signaling pathway common to many GPCRs, independent of G-protein coupling.[15] Con: May miss signaling biased towards G-protein pathways. |
A standard approach is to screen in both agonist and antagonist modes against a panel of ~30-50 receptors known for safety liabilities (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors).[13]
Tier 2: Cellular Target Engagement - Validating Hits in a Physiological Context
Biochemical assays are essential for initial screening but do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[16]
The principle of CETSA is based on ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: The experimental steps involved in a classic CETSA melt-curve experiment.
A positive result is a rightward shift in the melting curve (an increase in Tm) in the presence of the compound, providing direct evidence of target binding in a cellular environment.[17][18] This technique is invaluable for validating hits from primary screens and distinguishing true cellular activity from biochemical artifacts.
Tier 3: Unbiased Proteome-Wide Profiling - Discovering the Unexpected
While panel screening is excellent for known liabilities, it cannot identify novel or unexpected off-targets. For a new chemical entity like this compound, an unbiased approach is critical for building a complete safety and efficacy profile.
Chemoproteomics for Target Deconvolution
Chemoproteomics is a powerful mass spectrometry-based strategy to identify the direct binding partners of a small molecule from a complex proteome.[19] One common approach is affinity enrichment, where an analog of the compound is immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate.[20][21]
Workflow: Affinity Enrichment Chemoproteomics
Caption: Workflow for identifying specific protein targets using competitive affinity enrichment chemoproteomics.
Self-Validating System: The key to this protocol is the competition experiment.[20] True binding partners will be enriched on the beads when incubated alone but will be outcompeted by an excess of the free, unmodified compound. This allows for the confident differentiation of specific targets from non-specific proteins that stick to the beads. This approach provides a proteome-wide view of selectivity and can reveal novel targets that would be missed by panel-based screening.[22]
Conclusion and Data Integration
By systematically applying this tiered strategy, researchers can build a robust and multi-faceted understanding of a novel compound's cross-reactivity profile.
-
Tier 1 provides a broad but shallow view of interactions with the most common target families, ideal for initial lead selection and identifying major liabilities.
-
Tier 2 validates these interactions in a cellular context, confirming target engagement and providing crucial data for linking biochemical potency to cellular activity.
-
Tier 3 offers an unbiased, deep dive into the proteome, ensuring that no unexpected high-affinity off-targets are missed.
The collective data from these assays allows for an informed, objective comparison of this compound against other compounds in a development pipeline, guiding rational drug design and minimizing the risk of late-stage failures due to unforeseen off-target effects.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 26820-73-5 | Benchchem [benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 7. GPCR Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 12. assayquant.com [assayquant.com]
- 13. multispaninc.com [multispaninc.com]
- 14. GPCR Toxicity Panel | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. CETSA [cetsa.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. europeanreview.org [europeanreview.org]
A Comparative Benchmarking Guide to the Efficiency of 3-Nitro-2-(1-pyrrolidinyl)pyridine Formation via Nucleophilic Aromatic Substitution
For the modern researcher, scientist, and drug development professional, the efficient synthesis of substituted pyridine scaffolds is a cornerstone of discovery. The 3-nitropyridine core, in particular, represents a versatile platform for the introduction of diverse functionalities. This guide provides an in-depth technical comparison of the efficiency of forming 3-Nitro-2-(1-pyrrolidinyl)pyridine through a Nucleophilic Aromatic Substitution (SNAr) reaction. We will objectively benchmark the performance of pyrrolidine as a nucleophile against other commonly used cyclic secondary amines—piperidine and morpholine—supported by kinetic data and detailed experimental protocols.
The Strategic Importance of Nucleophilic Aromatic Substitution on 3-Nitropyridines
The pyridine ring, an electron-deficient heterocycle, is rendered even more electrophilic by the presence of a strongly electron-withdrawing nitro group. This electronic activation is pivotal for facilitating Nucleophilic Aromatic Substitution (SNAr), a powerful tool for C-N bond formation. In the context of a 2-halo-3-nitropyridine substrate, the nitro group at the 3-position significantly activates the C2 and C4 positions towards nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, a stabilizing effect that is not possible with attack at the C3 or C5 positions.
The choice of the amine nucleophile is critical in determining the rate and efficiency of this transformation. Here, we focus on the synthesis of this compound and compare the efficacy of pyrrolidine against piperidine and morpholine in the same reaction.
Benchmarking Nucleophilicity: A Quantitative Comparison
The intrinsic reactivity of a nucleophile in an SNAr reaction is a key determinant of the reaction's efficiency. A study by Mahdhaoui et al. provides valuable kinetic data for the reaction of 2-methoxy-3-nitropyridine with pyrrolidine, piperidine, and morpholine in an aqueous solution at 20°C.[1] Although the leaving group is methoxy in this case, the relative reactivity of the amines provides a strong indication of their nucleophilicity towards the 2-position of a 3-nitropyridine ring.
| Nucleophile | pKa of Conjugate Acid | Second-Order Rate Constant (k1, M⁻¹s⁻¹) | Relative Rate |
| Pyrrolidine | 11.27 | 6.49 x 10⁻⁵ | ~5.8 |
| Piperidine | 11.12 | 4.30 x 10⁻⁵ | ~3.8 |
| Morpholine | 8.33 | 1.12 x 10⁻⁵ | 1.0 |
Data sourced from Mahdhaoui et al. for the reaction with 2-methoxy-3-nitropyridine.[1]
Analysis of Kinetic Data
The kinetic data reveals a clear trend in nucleophilicity: Pyrrolidine > Piperidine > Morpholine .
Causality of Reactivity Differences:
-
Basicity: Generally, in aprotic polar solvents, nucleophilicity correlates with basicity. Pyrrolidine and piperidine have similar, higher pKa values for their conjugate acids compared to morpholine, contributing to their greater reactivity.[2][3] The electron-withdrawing inductive effect of the oxygen atom in morpholine reduces its basicity and, consequently, its nucleophilicity.[2]
-
Ring Strain and Conformation: Pyrrolidine, a five-membered ring, exhibits some degree of ring strain. This can contribute to a more favorable transition state during the formation of the Meisenheimer complex, as the nitrogen lone pair is arguably more available. Piperidine, a six-membered chair-like conformer, is less strained and a potent nucleophile. The similar reactivity of pyrrolidine and piperidine suggests that for this SNAr reaction, the basicity is a dominant factor.
Experimental Protocols for Benchmarking
To provide a practical framework for comparing the efficiency of these amines in synthesizing the corresponding 2-amino-3-nitropyridines, the following detailed experimental protocols for the reaction of 2-chloro-3-nitropyridine are presented. These protocols are designed to be self-validating, allowing for a direct comparison of reaction times and yields under standardized conditions.
General Experimental Workflow
The diagram below outlines the standardized workflow for the synthesis, workup, and purification of 2-(secondary amino)-3-nitropyridines.
Caption: Standardized workflow for the SNAr reaction.
Detailed Protocol for the Synthesis of this compound
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (for recrystallization)
-
Deionized water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-3-nitropyridine.
-
Add anhydrous DMF to dissolve the starting material (to a concentration of approximately 0.5 M).
-
Add potassium carbonate to the solution.
-
Slowly add pyrrolidine to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining DMF and inorganic salts.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a yellow solid.
-
Dry the purified product under vacuum and determine the final yield.
Comparative Protocols for Piperidine and Morpholine
The same protocol as described in section 3.2 should be followed, substituting pyrrolidine with piperidine and morpholine, respectively. It is anticipated that the reaction with morpholine will require a longer reaction time to achieve a comparable yield.
Expected Outcomes and Comparative Efficiency
Based on the kinetic data and general principles of nucleophilicity, the following outcomes can be anticipated:
-
Reaction Time: The reaction with pyrrolidine is expected to be the fastest, followed closely by piperidine. The reaction with morpholine will likely be significantly slower.
-
Yield: Under the specified conditions with sufficient reaction time, all three amines are expected to give good to excellent yields of the corresponding products. However, to achieve a high yield with morpholine, a longer reaction time or slightly higher temperature might be necessary.
The following diagram illustrates the mechanistic basis for the SNAr reaction, highlighting the rate-determining step.
Caption: Mechanism of the SNAr reaction.
Conclusion for the Drug Development Professional
The synthesis of 2-amino-3-nitropyridine derivatives via Nucleophilic Aromatic Substitution is a highly efficient and versatile method. When selecting a secondary amine for this transformation, the following points should be considered:
-
For rapid reaction kinetics and high efficiency, pyrrolidine is an excellent choice , closely followed by piperidine.
-
Morpholine, while a viable nucleophile, will result in slower reaction rates due to its lower basicity. To compensate, extended reaction times or more forcing conditions may be required.
-
The choice of amine can also influence the physicochemical properties of the final product, a key consideration in drug design. Pyrrolidine and piperidine introduce a more lipophilic character compared to the more polar morpholine.
This guide provides a robust framework for understanding and benchmarking the efficiency of this compound formation. By leveraging the provided kinetic insights and experimental protocols, researchers can make informed decisions to optimize their synthetic strategies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
